1-Butene, 2-(chloromethyl)-
Description
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Properties
IUPAC Name |
2-(chloromethyl)but-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVNYBFQRYQEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945700 | |
| Record name | 2-(Chloromethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23010-02-8 | |
| Record name | 1-Butene, 2-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Butene, 2-(chloromethyl)-
Abstract
1-Butene, 2-(chloromethyl)- (CAS No. 23010-02-8), a versatile chlorinated alkene, serves as a critical building block in advanced organic synthesis.[1][2] Its bifunctional nature, featuring both a reactive double bond and a chloromethyl group, makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and specialized polymers.[3][4] This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, grounded in mechanistic principles and field-proven insights. We will dissect established laboratory protocols, evaluate the causality behind experimental choices, and present a comparative analysis of the core strategies, offering researchers and drug development professionals a comprehensive resource for their synthetic endeavors.
Physicochemical Profile and Structural Characteristics
Understanding the fundamental properties of 1-Butene, 2-(chloromethyl)- is essential for its synthesis, handling, and application. The molecule's structure, featuring a terminal double bond adjacent to a carbon bearing a chloromethyl group, dictates its reactivity in electrophilic additions, nucleophilic substitutions, and polymerization reactions.[3]
| Property | Value | Source |
| CAS Number | 23010-02-8 | [1][2][5] |
| Molecular Formula | C₅H₉Cl | [2][5] |
| Molecular Weight | 104.58 g/mol | [2][3] |
| IUPAC Name | 2-(chloromethyl)but-1-ene | [2] |
| Synonyms | β-Ethallyl chloride, 3-Chloro-2-ethyl-1-propene | [5][6] |
| Appearance | Colorless oil/liquid | [1][3] |
| Boiling Point | ~101-103.8 °C (estimated) | [3][7] |
| Density | ~0.891-0.917 g/cm³ | [3][7] |
| SMILES | C=C(CC)CCl | [3] |
Core Synthesis Methodologies
The synthesis of 1-Butene, 2-(chloromethyl)- can be approached through several distinct pathways. This section details the most robust and scientifically validated methods, focusing on mechanistic underpinnings and practical execution.
Method 1: Hydrochlorination of 2-Methyl-2-Butene
This represents one of the most established and reliable laboratory-scale syntheses.[3][4] The strategy leverages the principles of electrophilic addition of hydrogen halides to an alkene.
Scientific Rationale & Mechanistic Insight: The reaction proceeds via a classic Markovnikov addition mechanism. 2-Methyl-2-butene, a readily available starting material, reacts with hydrogen chloride (HCl). The proton from HCl adds to the less substituted carbon of the double bond (C3), leading to the formation of a more stable tertiary carbocation at the C2 position. The chloride ion (Cl⁻) then acts as a nucleophile, attacking the carbocation to yield the tertiary chloride, 2-chloro-2-methylbutane. While this is the major product, under specific conditions, rearrangement or alternative addition products can be influenced. However, for analogous structures, this pathway is a primary consideration. For the synthesis of the target compound, a related precursor would be necessary. Based on available data, the hydrochlorination of 2-methyl-1 -butene could theoretically yield 2-(chloromethyl)-1-butene, but this specific transformation lacks direct experimental confirmation in the reviewed literature.[4]
A well-documented analogous reaction is the hydrochlorination of 2-methyl-2-butene, which is thermochemically favorable, with a reaction enthalpy (ΔrH°) of -14.12 ± 0.22 kcal/mol in the liquid phase.[3][4] This demonstrates the thermodynamic driving force behind such additions.
Caption: General workflow for hydrochlorination of an alkene.
Exemplary Experimental Protocol (Adapted from SN1 Synthesis Principles): This protocol is based on the general procedure for reacting a tertiary alcohol with concentrated HCl to form a tertiary alkyl halide, a mechanistically similar SN1-type process that relies on carbocation formation.[8]
-
Reaction Setup: In a separatory funnel, combine 1.0 equivalent of the starting alkene (e.g., 2-methyl-1-butene) with 2.5 equivalents of cold, concentrated hydrochloric acid.
-
Reaction Execution: Stopper the funnel and swirl gently for approximately one minute without shaking.[8] Following this, shake the funnel for 15-20 minutes, frequently venting to release any pressure buildup.[8] Allow the layers to separate.
-
Work-up & Isolation:
-
Carefully drain the lower aqueous layer.
-
Wash the remaining organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine. After each wash, allow the layers to separate and drain the lower aqueous layer.
-
Transfer the crude organic product to a clean, dry Erlenmeyer flask.
-
-
Drying and Purification:
Method 2: Allylic Chlorination
Allylic chlorination is a powerful method for introducing a chlorine atom at a position adjacent to a carbon-carbon double bond.[3] This approach typically involves a free-radical mechanism.
Scientific Rationale & Mechanistic Insight: The reaction proceeds through a free-radical chain reaction involving three key stages:
-
Initiation: A radical initiator (e.g., UV light or a chemical initiator) cleaves the chlorine molecule (Cl₂) into two chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the allylic position of the butene substrate. This is the rate-determining step and is favored because the resulting allylic radical is stabilized by resonance. This allylic radical then reacts with another molecule of Cl₂ to form the desired product and a new chlorine radical, which continues the chain.
-
Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.
A significant challenge in free-radical chlorination is controlling regioselectivity, as multiple allylic positions may be available or rearrangements can occur. Modern methods have been developed to address this.
Advanced Sub-Method: Regioselective Ene-Type Chlorination with Activated DMSO A highly effective and regioselective protocol utilizes a system of dimethyl sulfoxide (DMSO) activated by chlorotrimethylsilane (TMSCl).[9][10][11] This method is particularly suited for electron-rich alkenes and offers a cleaner alternative to traditional radical halogenations.[9]
Mechanism: The reaction does not proceed via a standard free-radical pathway. Instead, DMSO and TMSCl react to form an electrophilic intermediate, a dimethylsulfide cation.[9] This intermediate facilitates a selective ene-type reaction with the alkene, leading to the highly regioselective formation of the allylic chloride.[9]
Caption: Workflow for regioselective chlorination via activated DMSO.
Detailed Experimental Protocol (Adapted from Zografos et al.): [9][10]
-
Preparation of Activated Reagent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve DMSO (3.0 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add chlorotrimethylsilane (TMSCl, 1.5 equiv.) dropwise and stir the mixture for 5 minutes at 0 °C.
-
Reaction: To the pre-activated reagent, add a solution of the alkene substrate (1.0 equiv.) in anhydrous DCM dropwise over 10-15 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-Butene, 2-(chloromethyl)-.
Alternative & Emerging Synthetic Routes
While hydrochlorination and specialized allylic chlorination are primary methods, other routes offer potential alternatives.
-
Direct Chlorination: The reaction of 1-butene with chlorine gas can produce the target compound through a radical mechanism.[3] However, this method often suffers from a lack of selectivity, leading to a mixture of chlorinated products and potential over-halogenation, making it less suitable for fine chemical synthesis.[12]
-
Chloromethylation: The use of chloromethyl methyl ether in the presence of a Lewis acid can achieve chloromethylation of certain alkenes.[3] This method is powerful but requires handling highly carcinogenic reagents like chloromethyl methyl ether, necessitating stringent safety protocols.[13][14]
-
Electrochemical Synthesis: Electrooxidative chlorination techniques have been successfully employed to synthesize more complex derivatives, such as 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene.[3][4] This highlights the potential of electrochemical methods for creating functionalized analogs, offering high selectivity by controlling the electrical potential.[3]
Comparative Analysis of Core Methodologies
The choice of synthetic route depends critically on factors such as required purity, scale, available equipment, and safety considerations.
| Feature | Method 1: Hydrochlorination | Method 2: Allylic Chlorination (DMSO/TMSCl) |
| Principle | Electrophilic Addition (Markovnikov) | Ene-Type Reaction |
| Regioselectivity | Generally high, dictated by carbocation stability. | Excellent, directed by the activated DMSO complex.[9] |
| Key Reagents | Alkene, Concentrated HCl | Alkene, DMSO, TMSCl |
| Byproducts | Potential for isomeric chlorides, polymers. | Trimethylsilanol, dimethyl sulfide. |
| Conditions | Moderate temperatures, strong acid. | Mild (0 °C to RT), anhydrous.[9] |
| Scalability | Well-established and scalable. | Reported as scalable.[9] |
| Safety | Requires handling of corrosive concentrated acid. | Requires anhydrous conditions; TMSCl is moisture-sensitive. |
Conclusion
The synthesis of 1-Butene, 2-(chloromethyl)- is achievable through several well-defined chemical pathways. The hydrochlorination of an appropriate alkene precursor stands as a classic and fundamentally understood laboratory method. For applications demanding high regioselectivity and cleaner reaction profiles, modern allylic chlorination protocols, particularly the use of an activated DMSO/TMSCl system, present a superior alternative.[9] As the demand for precisely functionalized building blocks in pharmaceutical and materials science continues to grow, the development of even more efficient, selective, and sustainable catalytic methods will remain a key focus for the research community.[3]
References
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Demertzidou, V. P., Pappa, S., Sarli, V., & Zografos, A. L. (2017). Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO. The Journal of Organic Chemistry, 82(16), 8710–8715. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89960, 2-(Chloromethyl)-1-butene. PubChem. Available at: [Link]
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ChemSynthesis. (n.d.). (2Z)-1-chloro-2-methyl-2-butene. Available at: [Link]
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NIST. (n.d.). 1-Butene, 2-(chloromethyl)-. NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). 2-Butene, 1-chloro-3-methyl-. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-(chloromethyl)- and 2-(bromomethyl)-2H,3H-[3][9]thiazino[2,3,4-ij]quinolin-4-ium chlorides 6 and 7. Available at: [Link]
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Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. DataPDF. Available at: [Link]
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ResearchGate. (2017). Regioselective Ene-Type Allylic Chlorination of Electron Rich Alkenes by Activated DMSO. Available at: [Link]
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NIST. (n.d.). 1-Butene, 2-(chloromethyl)- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Available at: [Link]
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Prosa, M., et al. (2020). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 25(21), 5123. Available at: [Link]
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LookChem. (n.d.). 1-Chloro-2-methyl-1-butene. Available at: [Link]
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Wikipedia. (n.d.). Methallyl chloride. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of allyl chlorides. Available at: [Link]
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Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (n.d.). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Available at: [Link]
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Jing, Y., et al. (2022). Non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (2-MBO) by manganese. Scientific Reports, 12(1), 2538. Available at: [Link]
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YouTube. (2020). Preparation of 2-Chloro-2-methylbutane (SN1). Available at: [Link]
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An In-Depth Technical Guide to 1-Butene, 2-(chloromethyl)-: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Butene, 2-(chloromethyl)-, a versatile bifunctional reagent with significant potential in organic synthesis and drug discovery. We will delve into its chemical and physical properties, explore detailed synthetic methodologies, analyze its spectral characteristics, and discuss its applications, particularly in the construction of complex molecular architectures relevant to pharmaceutical development.
Core Chemical and Physical Properties
1-Butene, 2-(chloromethyl)-, also known by synonyms such as 2-(chloromethyl)but-1-ene and β-ethallyl chloride, is a chlorinated alkene with the molecular formula C₅H₉Cl.[1][2] Its structure, featuring both a reactive double bond and a primary alkyl chloride, makes it a valuable building block for introducing a C5 unit with dual functionalities for subsequent chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 23010-02-8 | [1] |
| Molecular Formula | C₅H₉Cl | [1] |
| Molecular Weight | 104.58 g/mol | [1] |
| Boiling Point | ~101 °C at 760 mmHg | [3] |
| Density | ~0.891 g/cm³ | [3] |
| Flash Point | 6.8 °C | [3] |
| Vapor Pressure | 41.3 mmHg at 25°C | [3] |
| SMILES | C=C(CC)CCl | [3] |
Synthesis and Reactivity: A Mechanistic Perspective
The unique reactivity of 1-Butene, 2-(chloromethyl)- stems from the interplay between its two functional groups: the nucleophilic π-bond of the alkene and the electrophilic carbon of the chloromethyl group. This duality allows for a diverse range of chemical transformations.
Synthetic Protocols
A common and effective method for the synthesis of allylic chlorides like 1-Butene, 2-(chloromethyl)- is the free-radical chlorination of the corresponding alkene. This approach leverages the relative weakness of the allylic C-H bond.
Experimental Protocol: Free-Radical Chlorination of 2-Ethyl-1-butene
This protocol is adapted from established procedures for the synthesis of allylic chlorides.
-
Materials: 2-Ethyl-1-butene, N-Chlorosuccinimide (NCS), benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) as a radical initiator, carbon tetrachloride (CCl₄) as the solvent.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-1-butene (1.0 eq) in CCl₄.
-
Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 1-Butene, 2-(chloromethyl)-.
-
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent because it provides a low, steady concentration of chlorine radicals, which favors allylic substitution over addition to the double bond.
-
Radical Initiator (BPO or AIBN): These initiators are used to generate the initial radicals that start the chain reaction.
-
Carbon Tetrachloride (CCl₄): This solvent is inert under the reaction conditions and has a suitable boiling point for reflux.
Caption: Synthetic workflow for 1-Butene, 2-(chloromethyl)-.
Reactivity Profile
The reactivity of 1-Butene, 2-(chloromethyl)- is characterized by three main types of reactions:
-
Electrophilic Addition to the Alkene: The double bond can be attacked by electrophiles, leading to the formation of addition products.
-
Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles.
-
Elimination Reactions: Under basic conditions, elimination of HCl can occur to form a conjugated diene.
Spectroscopic Characterization
A thorough understanding of the spectroscopic data is crucial for the unambiguous identification and characterization of 1-Butene, 2-(chloromethyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
~5.1-5.3 ppm (2H, multiplet): Vinyl protons (=CH₂)
-
~4.0 ppm (2H, singlet): Methylene protons adjacent to the chlorine atom (-CH₂Cl)
-
~2.1 ppm (2H, quartet): Methylene protons of the ethyl group (-CH₂CH₃)
-
~1.1 ppm (3H, triplet): Methyl protons of the ethyl group (-CH₂CH₃)
¹³C NMR (Predicted):
-
~145 ppm: Quaternary vinylic carbon (=C(CH₂Cl)CH₂CH₃)
-
~115 ppm: Terminal vinylic carbon (=CH₂)
-
~48 ppm: Methylene carbon attached to chlorine (-CH₂Cl)
-
~28 ppm: Methylene carbon of the ethyl group (-CH₂CH₃)
-
~12 ppm: Methyl carbon of the ethyl group (-CH₂CH₃)
Infrared (IR) Spectroscopy
The IR spectrum of 1-Butene, 2-(chloromethyl)- is expected to show characteristic absorption bands for the alkene and the alkyl chloride functionalities.
-
~3080 cm⁻¹: C-H stretch of the vinyl group
-
~1645 cm⁻¹: C=C stretch of the alkene
-
~910 cm⁻¹ and 990 cm⁻¹: Out-of-plane C-H bending of the vinyl group
-
~750 cm⁻¹: C-Cl stretch
Mass Spectrometry
The mass spectrum of 1-Butene, 2-(chloromethyl)- will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, with an intensity ratio of approximately 3:1 to the M⁺ peak.
Predicted Fragmentation Pattern:
-
m/z = 104/106 (M⁺): Molecular ion.
-
m/z = 69: Loss of a chlorine radical ([M-Cl]⁺).
-
m/z = 55: Loss of the chloromethyl radical ([M-CH₂Cl]⁺), a stable allylic cation.
-
m/z = 49: Chloromethyl cation ([CH₂Cl]⁺).
Applications in Drug Discovery and Development
The bifunctional nature of 1-Butene, 2-(chloromethyl)- makes it a valuable synthon for the construction of complex molecular frameworks found in many biologically active compounds and natural products. Its ability to participate in palladium-catalyzed cross-coupling reactions has been particularly exploited in the synthesis of nitrogen-containing heterocycles.
Palladium-Catalyzed Intramolecular Tandem Aminoalkylation
One of the notable applications of 1-Butene, 2-(chloromethyl)- is in palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions to construct fused indoline structures. This transformation proceeds through a C-H activation mechanism.
Mechanism:
-
Coordination: The palladium(II) catalyst coordinates to the alkene of the substrate.
-
C-H Activation: The palladium catalyst facilitates the activation of a C(sp³)-H bond, typically at a benzylic or amide α-position, forming a palladacycle intermediate.
-
Migratory Insertion: The coordinated alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: Reductive elimination from the resulting palladium intermediate forms the new carbon-carbon and carbon-nitrogen bonds, closing the rings and regenerating the active palladium(II) catalyst.
Caption: Palladium-catalyzed aminoalkylation cycle.
This methodology provides an efficient and atom-economical route to complex heterocyclic systems that are prevalent in many pharmaceutical agents.
Safety and Handling
1-Butene, 2-(chloromethyl)- is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is likely toxic and corrosive.[3] Due to its potential as an alkylating agent, it should be treated as a potential carcinogen.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
1-Butene, 2-(chloromethyl)- is a versatile and reactive building block with significant potential for the synthesis of complex organic molecules. Its unique combination of an alkene and an alkyl chloride functionality allows for a wide range of chemical transformations, making it a valuable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.
References
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Cheméo. (n.d.). 1-Butene, 2-chloro-3-methyl-. Retrieved from [Link]
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Cheméo. (n.d.). 1-Butene, 1-chloro-2-methyl-. Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-1-butene. Retrieved from [Link]
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NIST. (n.d.). 1-Butene, 2-(chloromethyl)-. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(Chloromethyl)-3-tosyl-1-butene. Retrieved from [Link]
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NIST. (n.d.). 1-Butene, 2-(chloromethyl)- Gas Chromatography. Retrieved from [Link]
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NOVA Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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ChemSynthesis. (n.d.). (2Z)-1-chloro-2-methyl-2-butene. Retrieved from [Link]
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PubChem. (n.d.). 1-Butene, 1-chloro-2-methyl-. Retrieved from [Link]
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NIST. (n.d.). 2-Butene, 1-chloro-2-methyl-. Retrieved from [Link]
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Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 117-153. [Link]
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Goundry, A. N., & Toste, F. D. (2015). Palladium(II)-Catalyzed Intramolecular Tandem Aminoalkylation via Divergent C(sp3)−H Functionalization. Journal of the American Chemical Society, 137(3), 1130–1135. [Link]
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Bengtsson, C., & Gravenfors, Y. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4818. [Link]
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Wolfe, J. P., & Stambuli, J. P. (2009). Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. Accounts of chemical research, 42(4), 509–521. [Link]
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An In-depth Technical Guide to 1-Butene, 2-(chloromethyl)-: Molecular Structure, Synthesis, and Reactivity
Abstract: This technical guide provides a comprehensive analysis of 1-Butene, 2-(chloromethyl)-, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. The document delineates its core chemical identity, explores its three-dimensional structure, and offers a detailed examination of its spectroscopic signature. Furthermore, this guide presents robust methodologies for its synthesis, explains the underlying principles of its chemical reactivity, and discusses its utility as a synthetic intermediate. The content is structured to deliver not just procedural information but also the causal reasoning behind experimental choices, ensuring a deep, actionable understanding for professionals in the field.
Chemical Identity and Physicochemical Properties
1-Butene, 2-(chloromethyl)-, also known by its IUPAC name 2-(chloromethyl)but-1-ene, is a chlorinated alkene that serves as a valuable building block in synthetic chemistry.[1][2] Its structure incorporates two key reactive sites: a terminal double bond and a primary allylic chloride. This duality makes it a versatile precursor for a wide range of chemical transformations.[1]
The fundamental properties of this compound are summarized in the table below. These data are critical for its handling, characterization, and application in experimental design.
| Property | Value | Source |
| IUPAC Name | 2-(chloromethyl)but-1-ene | [2] |
| Synonyms | β-Ethallyl chloride; 3-Chloro-2-ethyl-1-propene | [3][4] |
| CAS Number | 23010-02-8 | [2][3][4] |
| Molecular Formula | C₅H₉Cl | [2][3][4] |
| Molecular Weight | 104.58 g/mol | [2] |
| InChI Key | LTVNYBFQRYQEJU-UHFFFAOYSA-N | [3][4] |
Molecular Structure and Spectroscopic Characterization
The structural arrangement of 1-Butene, 2-(chloromethyl)- is central to its reactivity. The molecule features a four-carbon backbone with a double bond between C1 and C2. A chloromethyl group is attached to C2, placing the chlorine atom in an allylic position, which significantly influences its reactivity in substitution reactions.[5]
Molecular Structure Diagram
The following diagram illustrates the connectivity and arrangement of atoms within the 2-(chloromethyl)but-1-ene molecule.
Caption: 2D structure of 1-Butene, 2-(chloromethyl)-.
Spectroscopic Analysis
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2-(chloromethyl)but-1-ene. While a complete experimental dataset is not compiled in a single source, a robust profile can be constructed from available data and expert interpretation based on its structure.
Electron ionization mass spectrometry (EI-MS) data for this compound is available through the NIST WebBook.[3][4] The molecular ion peak [M]⁺ is expected at m/z 104 (for ³⁵Cl) and 106 (for ³⁷Cl) in an approximate 3:1 ratio, consistent with the isotopic abundance of chlorine. A key fragmentation pathway involves the loss of the chlorine atom to form a stable allylic carbocation [M-Cl]⁺ at m/z 69, which is often the base peak.
-
~3080 cm⁻¹: =C-H stretch (alkene)
-
~2960-2850 cm⁻¹: C-H stretch (alkane)
-
~1650 cm⁻¹: C=C stretch (alkene)[6]
-
~1450 cm⁻¹: -CH₂- bend
-
~900 cm⁻¹: =CH₂ out-of-plane bend
-
~750-650 cm⁻¹: C-Cl stretch
The presence of the C=C stretching band is a clear indicator of unsaturation.[6] Vapor phase IR spectral data has been noted in public databases, confirming its characterization is feasible.[2]
Predicted ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation. The following table outlines the expected NMR data in a standard solvent like CDCl₃.
| Group | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| =CH₂ | 4.9-5.1, two singlets | ~115 | Vinylic protons on a terminal alkene are typically in this region. |
| -CH₂-Cl | ~4.1, singlet | ~48 | Protons on a carbon adjacent to chlorine are deshielded. The lack of adjacent protons results in a singlet. |
| -CH₂- | ~2.2, quartet | ~30 | Methylene protons adjacent to a double bond and a methyl group. Splitting by the -CH₃ group. |
| -CH₃ | ~1.1, triplet | ~12 | Terminal methyl group protons, split by the adjacent -CH₂- group. |
| >C= | N/A | ~145 | Quaternary vinylic carbon, typically deshielded. |
Synthesis Methodologies
The synthesis of 1-Butene, 2-(chloromethyl)- can be approached via several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scale. The most plausible routes involve either the hydrochlorination of a corresponding diene or the allylic chlorination of an alkene.
Pathway 1: Hydrochlorination of 2-Methyl-1,3-butadiene (Isoprene)
A logical and direct approach is the Markovnikov addition of hydrogen chloride (HCl) to isoprene. In this reaction, the proton (H⁺) adds to the less substituted carbon of one of the double bonds, generating a stable tertiary allylic carbocation. The subsequent attack by the chloride ion (Cl⁻) can lead to different isomers, but careful control of reaction conditions can favor the formation of the desired product.
Pathway 2: Hydrochlorination of 2-Methyl-2-butene
An established laboratory approach involves the hydrochlorination of 2-methyl-2-butene.[7] This reaction also proceeds via Markovnikov addition, where the proton adds to the C3, forming a tertiary carbocation at C2, which is then attacked by the chloride ion. This method is noted for its thermochemical favorability.[7]
Experimental Protocol: Synthesis via Hydrochlorination of 2-Methyl-2-butene
This protocol is a representative procedure based on established chemical principles for hydrochlorination reactions.[7]
Materials:
-
2-Methyl-2-butene
-
Hydrogen chloride (gas or concentrated aqueous solution)
-
Anhydrous diethyl ether or methylene chloride
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Gas inlet tube (if using HCl gas)
-
Drying tube (CaCl₂)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, charge a dry, three-necked round-bottom flask with 2-methyl-2-butene (1.0 eq) dissolved in anhydrous diethyl ether (approx. 2 M). Cool the flask to 0 °C in an ice bath.
-
HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add concentrated hydrochloric acid (1.2 eq) dropwise. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, stop the HCl addition. Carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize excess acid.
-
Extraction: Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Butene, 2-(chloromethyl)-.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-Butene, 2-(chloromethyl)-.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Butene, 2-(chloromethyl)- stems from its dual functionality. The allylic chloride is highly susceptible to nucleophilic substitution, while the double bond is available for addition reactions.
Nucleophilic Substitution Reactions
The C-Cl bond is activated by the adjacent double bond, which stabilizes the transition state of Sₙ2 reactions and any potential carbocation in Sₙ1 reactions. This makes it significantly more reactive than its saturated analogue, 1-chloro-2-methylbutane. It readily reacts with a variety of nucleophiles (e.g., cyanides, alkoxides, amines) to introduce new functional groups at the allylic position, a foundational reaction for building molecular complexity.[8]
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An In-depth Technical Guide to 1-Butene, 2-(chloromethyl)- (CAS: 23010-02-8)
Foreword: Unpacking a Versatile Synthetic Building Block
1-Butene, 2-(chloromethyl)-, also known by its synonym 2-(chloromethyl)-1-butene, represents a class of bifunctional organic compounds whose value in synthetic chemistry is derived from its unique structural arrangement. Possessing both a reactive terminal double bond and a strategically positioned chloromethyl group, this molecule is not merely a chlorinated hydrocarbon but a versatile precursor for constructing complex molecular architectures.[1][2] The allylic nature of the chloromethyl group imparts distinct electronic properties that influence the reactivity at both functional sites, opening avenues for diverse synthetic transformations.[1] This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its reactivity, applications, and critical safety protocols, designed to equip researchers with the knowledge to effectively and safely leverage this compound in their work.
Core Physicochemical & Structural Data
A foundational understanding of a reagent begins with its physical and chemical properties. 1-Butene, 2-(chloromethyl)- is a colorless to pale yellow liquid characterized by the molecular formula C₅H₉Cl.[1][3][4] Its dual functionality makes it a potent intermediate for a variety of chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 23010-02-8 | [3][5][6] |
| Molecular Formula | C₅H₉Cl | [1][3][6] |
| Molecular Weight | 104.58 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid/oil | [1][4][5] |
| Boiling Point | ~101°C at 760 mmHg | [1][3] |
| Density | 0.891 g/cm³ | [1][3] |
| Flash Point | 6.8°C | [3] |
| Refractive Index | 1.418 | [3] |
| SMILES | C=C(CC)CCl | [1][7] |
| InChI Key | LTVNYBFQRYQEJU-UHFFFAOYSA-N | [6][7] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 1-Butene, 2-(chloromethyl)- can be approached through several routes, each leveraging fundamental principles of organic reaction mechanisms. The choice of method often depends on the availability of starting materials, desired purity, and scale.
Established Synthesis Route: Hydrochlorination of 2-Methyl-2-Butene
One of the more established laboratory methods involves the hydrochlorination of 2-methyl-2-butene.[1] This reaction is a classic example of an electrophilic addition governed by Markovnikov's rule .
Causality and Mechanistic Insight: The reaction proceeds via the formation of a tertiary carbocation intermediate, which is more stable than the alternative secondary carbocation. The hydrogen atom from HCl preferentially adds to the less substituted carbon of the double bond, leading to the formation of this stable intermediate. The subsequent attack by the chloride ion results in the regioselective formation of the desired 2-(chloromethyl)-1-butene product. The thermochemistry of this liquid-phase reaction is favorable, with a reported enthalpy of -14.12 ± 0.22 kcal/mol.[1]
Experimental Protocol: Laboratory Scale Synthesis
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 2-methyl-2-butene in an appropriate anhydrous solvent such as methylene chloride.
-
Reagent Addition: Cool the solution in an ice bath and begin bubbling dry hydrogen chloride (HCl) gas through the solution under vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) to track the consumption of the starting material.
-
Workup: Once the reaction is complete, cease the HCl flow and allow the mixture to warm to room temperature. Neutralize the excess acid by washing the organic phase with a saturated sodium bicarbonate solution, followed by a water wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to yield pure 1-Butene, 2-(chloromethyl)-.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Butene, 2-(chloromethyl)-.
Chemical Reactivity: The Power of Dual Functionality
The synthetic utility of 1-Butene, 2-(chloromethyl)- stems from the presence of two distinct reactive centers: the C=C double bond and the C-Cl bond.[1] This dual functionality allows for a diverse range of transformations.
-
Electrophilic Addition: The terminal alkene is susceptible to electrophilic attack, allowing for the addition of halogens or hydrogen halides across the double bond.[1]
-
Nucleophilic Substitution: The chloromethyl group is an excellent electrophilic site for S_N2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups.[1][4]
-
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form dienes.[1][4]
-
Radical Reactions: Both the alkene and the chloromethyl group can participate in radical-mediated transformations, depending on the reaction conditions and initiators used.[1]
-
Palladium-Catalyzed Reactions: It serves as a valuable reagent in organometallic chemistry, particularly in palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions.[5][8]
Reaction Pathway: Nucleophilic Substitutiondot
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- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 23010-02-8: 2-(chloromethyl)but-1-ene | CymitQuimica [cymitquimica.com]
- 5. 1-BUTENE,2-(CHLOROMETHYL)- CAS#: 23010-02-8 [m.chemicalbook.com]
- 6. 1-Butene, 2-(chloromethyl)- [webbook.nist.gov]
- 7. 1-Butene, 2-(chloromethyl)- (CAS 23010-02-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 1-BUTENE,2-(CHLOROMETHYL)- | 23010-02-8 [amp.chemicalbook.com]
An In-Depth Technical Guide to 2-(Chloromethyl)-1-butene: A Versatile Reagent in Organic Synthesis and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(chloromethyl)-1-butene, a reactive haloalkene of significant interest to researchers, scientists, and professionals in drug development. The document elucidates its chemical identity, including its IUPAC name and various synonyms, and details its key physicochemical properties. A thorough examination of its synthesis, reactivity, and extensive applications, particularly as a versatile building block in the synthesis of complex organic molecules and pharmaceutical agents, is presented. This guide emphasizes the causality behind experimental choices, provides detailed protocols for its synthesis and application, and is grounded in authoritative references to ensure scientific integrity.
Chemical Identity and Nomenclature
The compound with the chemical structure often referred to as "1-Butene, 2-(chloromethyl)-" is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2-(chloromethyl)but-1-ene .[1] This nomenclature clearly defines the four-carbon butene backbone with the double bond at the first position and a chloromethyl substituent at the second carbon.
This versatile reagent is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:
-
β-Ethallyl chloride[1]
-
3-Chloro-2-ethyl-1-propene[1]
-
2-Ethylallyl chloride[1]
-
1-BUTENE, 2-(CHLOROMETHYL)-[1]
Its unique CAS Registry Number is 23010-02-8 .[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(chloromethyl)but-1-ene is paramount for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl | [1] |
| Molecular Weight | 104.58 g/mol | [1] |
| Boiling Point | 101 °C at 760 mmHg | [2] |
| Density | 0.891 g/cm³ | [2] |
| Flash Point | 6.8 °C | [2] |
| Refractive Index | 1.418 | [2] |
| Vapor Pressure | 41.3 mmHg at 25 °C | [2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Insoluble in water. | [3], |
| Appearance | Colorless oil | |
| Stability | Light sensitive | [3] |
Synthesis and Reactivity
Synthesis of 2-(Chloromethyl)but-1-ene
The synthesis of 2-(chloromethyl)but-1-ene can be achieved through various methods, with the hydrochlorination of 2-ethyl-1,3-butadiene being a common laboratory-scale approach. A detailed experimental protocol is provided below, based on established principles of electrophilic addition to conjugated dienes.
Objective: To synthesize 2-(chloromethyl)but-1-ene from 2-ethyl-1,3-butadiene.
Materials:
-
2-Ethyl-1,3-butadiene
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 2-ethyl-1,3-butadiene (1.0 mol). Cool the flask in an ice bath.
-
Addition of HCl: Slowly add concentrated hydrochloric acid (1.2 mol) dropwise from the dropping funnel to the stirred diene over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add 100 mL of diethyl ether and wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-(chloromethyl)but-1-ene.
Causality of Experimental Choices:
-
The slow, dropwise addition of HCl at low temperatures is crucial to control the exothermic reaction and to favor the 1,2-addition product over the 1,4-addition product, leading to the desired isomer.
-
The aqueous work-up with sodium bicarbonate neutralizes any remaining acid, preventing potential side reactions during distillation.
-
Drying the organic layer is essential to remove water, which could interfere with subsequent reactions where 2-(chloromethyl)but-1-ene is used as a reagent.
Caption: Synthesis of 2-(chloromethyl)but-1-ene via hydrochlorination.
Chemical Reactivity
The reactivity of 2-(chloromethyl)but-1-ene is characterized by the presence of two key functional groups: a terminal double bond and a primary allylic chloride. This dual functionality makes it a highly versatile intermediate in organic synthesis.
-
Nucleophilic Substitution: The allylic chloride is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide range of nucleophiles such as amines, alkoxides, thiolates, and carbanions. This is a primary pathway for its use in building more complex molecular scaffolds.
-
Electrophilic Addition: The double bond can undergo electrophilic addition reactions with reagents like halogens, hydrogen halides, and water (under acidic conditions).
-
Palladium-Catalyzed Reactions: It serves as a useful reagent in palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions.[4]
Applications in Drug Development and Organic Synthesis
The unique structural features of 2-(chloromethyl)but-1-ene make it a valuable building block for the synthesis of various organic compounds, including those with potential therapeutic applications.[5] Its ability to introduce a functionalized four-carbon chain makes it particularly useful in the construction of heterocyclic systems and in the derivatization of existing drug scaffolds.
Role as a Synthetic Intermediate
2-(Chloromethyl)but-1-ene is a key intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its utility stems from the ability to perform selective transformations at either the double bond or the chloromethyl group.
Application in the Synthesis of Bioactive Molecules
While direct incorporation into a marketed drug is not widely documented, its structural motif is relevant in the synthesis of investigational compounds. For instance, allylic chlorides are used to alkylate nitrogen-containing heterocycles, a common core in many drug molecules.
Objective: To demonstrate the use of 2-(chloromethyl)but-1-ene in the N-alkylation of a model heterocyclic compound, imidazole, a common scaffold in medicinal chemistry.
Materials:
-
2-(Chloromethyl)but-1-ene
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous DMF (20 mL).
-
Addition of Base: Add potassium carbonate (1.5 eq) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add 2-(chloromethyl)but-1-ene (1.1 eq) via syringe to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated imidazole derivative.
Causality of Experimental Choices:
-
The use of an anhydrous polar aprotic solvent like DMF is ideal for Sₙ2 reactions as it solvates the cation of the base while leaving the anion (in this case, the deprotonated imidazole) more nucleophilic.
-
Potassium carbonate is a mild base suitable for deprotonating imidazole without causing significant side reactions.
-
The aqueous work-up is designed to remove the DMF and inorganic salts from the product.
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- 4. Evaluation of functional analogs of CC-1065 and the duocarmycins incorporating the cross-linking 9a-chloromethyl-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-on e (C2BI) alkylation subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Guide to the Spectroscopic Characterization of 1-Butene, 2-(chloromethyl)-
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Butene, 2-(chloromethyl)- (CAS No. 23010-02-8), a bifunctional organic molecule featuring both a terminal alkene and a primary alkyl chloride. Understanding the distinct spectral signatures of this compound is crucial for researchers in synthetic chemistry, materials science, and drug development who may utilize it as a reactive intermediate.[1][2] This document synthesizes data from established spectral databases and predictive methodologies to offer a comprehensive analytical framework, grounded in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Molecular Identity and Structure
Before delving into the spectral data, it is essential to establish the molecule's fundamental properties.
| Property | Value | Source |
| Chemical Name | 1-Butene, 2-(chloromethyl)- | IUPAC |
| Synonyms | 2-(chloromethyl)but-1-ene, β-Ethallyl chloride | [3][4] |
| CAS Number | 23010-02-8 | [3][4] |
| Molecular Formula | C₅H₉Cl | [3][4] |
| Molecular Weight | 104.58 g/mol | [3][4] |
The structure, presented below, is key to interpreting the subsequent spectroscopic data. The presence of a terminal double bond, an ethyl group, and a chloromethyl group at a quaternary vinylic position creates a unique and unambiguous spectral fingerprint.
Figure 1: Chemical structure of 1-Butene, 2-(chloromethyl)-.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence for its elemental composition and structural motifs.
Electron Ionization (EI) Mass Spectrum
The EI mass spectrum for 1-Butene, 2-(chloromethyl)- is available through the NIST Mass Spectrometry Data Center.[4] The data reveals a distinct fragmentation pattern characteristic of an allylic chloride.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Notes |
| 104/106 | ~5% / ~1.6% | [C₅H₉Cl]⁺ | Molecular ion peak (M⁺). The ~3:1 ratio confirms the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes). |
| 69 | 100% | [C₅H₉]⁺ | Base Peak. Loss of a chlorine radical (•Cl) from the molecular ion. This fragment is a resonance-stabilized tertiary allylic carbocation, explaining its high abundance. |
| 75/77 | ~10% / ~3% | [C₄H₆Cl]⁺ | Loss of an ethyl radical (•CH₂CH₃). |
| 55 | ~30% | [C₄H₇]⁺ | Likely from the fragmentation of the m/z 69 ion. |
| 41 | ~75% | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated systems. |
| 29 | ~45% | [C₂H₅]⁺ | Ethyl cation. |
Causality of Fragmentation
The choice of Electron Ionization (EI) as the ionization method is standard for volatile, small organic molecules. The high energy (typically 70 eV) reliably induces fragmentation, which acts as a structural fingerprint.
The fragmentation pathway is dominated by the cleavage of the weakest bonds and the formation of the most stable products. In this molecule, the C-Cl bond is relatively weak and its cleavage leads to the most stable possible fragment.
Figure 2: Proposed primary fragmentation pathway for 1-Butene, 2-(chloromethyl)- in EI-MS.
The formation of the m/z 69 ion as the base peak is the most telling feature.[4] This occurs via the loss of the chlorine radical, forming a tertiary allylic carbocation. This ion's exceptional stability, due to charge delocalization across the π-system and hyperconjugation from the ethyl group, is the thermodynamic driving force behind this fragmentation pathway, making it the most probable event.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
-
GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program to elute the compound, for instance, starting at 50°C and ramping to 250°C at 10°C/min.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with a 70 eV electron beam (standard EI).
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. While a public, experimentally verified spectrum was not located in the SDBS database, a vapor phase IR spectrum is noted as available in SpectraBase.[3] Based on the known structure, a reliable predicted spectrum can be detailed.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |
| ~3085 | =C-H stretch | Medium | Confirms the presence of vinylic hydrogens on the terminal alkene. |
| ~2970, ~2880 | C-H (sp³) stretch | Strong | Characteristic of the ethyl and chloromethyl groups. |
| ~1650 | C=C stretch | Medium | Diagnostic for the carbon-carbon double bond. Its position indicates a substituted terminal alkene. |
| ~1460 | -CH₂- bend (scissoring) | Medium | Confirms the presence of methylene groups. |
| ~905 | =CH₂ bend (out-of-plane) | Strong | A very characteristic and strong absorption for a terminal vinyl group (R₂C=CH₂). |
| ~740 | C-Cl stretch | Strong | Confirms the presence of the alkyl chloride functionality. |
Causality of IR Absorptions
The selection of specific wavenumber regions for analysis is dictated by established correlation charts. The most diagnostic peaks for this molecule are the strong C-Cl stretch, the C=C stretch, and the strong out-of-plane bend for the =CH₂ group. The combination of these three peaks provides compelling evidence for the presence of a terminal alkene containing an alkyl chloride. The absence of absorptions in the -OH (~3300 cm⁻¹) or C=O (~1715 cm⁻¹) regions is equally important for confirming the structure's purity.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened cloth (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) by the instrument's software to generate the final infrared spectrum (Absorbance vs. Wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and quantity of specific nuclei, primarily ¹H (protons) and ¹³C. No public experimental NMR data was found for this specific compound, so the following analysis is based on established principles of chemical shifts, spin-spin coupling, and data from analogous structures.[5][6]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The structure presents four unique proton environments.
| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H_a | ~5.15 | 2H | s (or two narrow d) | - | Vinylic protons (=CH₂). Deshielded by the double bond. Appear as two closely spaced signals due to geminal coupling and slight magnetic inequivalence. |
| H_b | ~4.05 | 2H | s | - | Methylene protons adjacent to chlorine (-CH₂Cl). Strongly deshielded by the electronegative Cl atom. Expected to be a singlet as there are no adjacent protons. |
| H_c | ~2.10 | 2H | q | J ≈ 7.5 Hz | Methylene protons of the ethyl group (-CH₂CH₃). Adjacent to 3 protons, hence a quartet (n+1 rule). |
| H_d | ~1.05 | 3H | t | J ≈ 7.5 Hz | Methyl protons of the ethyl group (-CH₂CH₃). Adjacent to 2 protons, hence a triplet (n+1 rule). |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The molecule has five distinct carbon environments.
| Label | Chemical Shift (δ, ppm) | Rationale |
| C1 | ~145 | Quaternary sp² carbon (=C<). Deshielded due to its position in the double bond and substitution. |
| C2 | ~115 | Terminal sp² carbon (=CH₂). Less substituted vinylic carbons appear more upfield. |
| C3 | ~48 | Methylene carbon attached to chlorine (-CH₂Cl). The electronegative chlorine atom causes a significant downfield shift. |
| C4 | ~26 | Methylene carbon of the ethyl group (-CH₂-). A typical sp³ chemical shift. |
| C5 | ~12 | Methyl carbon of the ethyl group (-CH₃). The most upfield signal, as expected for a terminal methyl group. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Tuning and Shimming: The instrument automatically tunes the probe to the correct frequencies (¹H and ¹³C) and shims the magnetic field to optimize its homogeneity, which is critical for high resolution.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.
-
¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. A longer acquisition time is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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- 5. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C5H10 2-methylbut-2-ene (2-methyl-2-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-2-ene (2-methyl-2-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Physical properties of "1-Butene, 2-(chloromethyl)-" (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 1-Butene, 2-(chloromethyl)-
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a focused examination of the key physical properties of 1-Butene, 2-(chloromethyl)-, a reactive alkene derivative of interest in synthetic chemistry. As a crucial reagent, understanding its physical characteristics, such as boiling point and density, is paramount for its safe handling, purification, and application in complex synthetic pathways. This document moves beyond simple data presentation to offer insights into the experimental determination of these properties, grounding theoretical knowledge in practical, validated laboratory protocols.
Introduction to 1-Butene, 2-(chloromethyl)-
1-Butene, 2-(chloromethyl)-, also known by its IUPAC name 2-(chloromethyl)but-1-ene and synonyms like β-Ethallyl chloride, is a chlorinated hydrocarbon with the chemical formula C₅H₉Cl.[1][2] Its structure features a butene backbone with a chloromethyl group attached to the second carbon, rendering it a versatile building block in organic synthesis. For instance, it serves as a useful reagent for palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions.[3] Accurate knowledge of its physical properties is a prerequisite for its effective use, ensuring precision in reaction stoichiometry, purification processes, and safety protocols.
Core Physical Properties
The fundamental physical constants for 1-Butene, 2-(chloromethyl)- are summarized below. These values are critical for laboratory-scale use and process scale-up.
| Property | Value | Conditions | Source |
| Boiling Point | 101°C | at 760 mmHg | [4] |
| Density | 0.891 g/cm³ | Not Specified | [4] |
| Molecular Weight | 104.58 g/mol | [2] | |
| CAS Number | 23010-02-8 | [1][2][4] |
Section 1: Boiling Point and its Experimental Determination
The boiling point is a fundamental property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For 1-Butene, 2-(chloromethyl)-, the reported boiling point of 101°C at standard pressure suggests it is a relatively volatile liquid.[4] This value is not only a key identifier but also dictates the appropriate conditions for its purification by distillation.
Expertise in Practice: The Rationale Behind Distillation
Distillation is the gold-standard technique for purifying liquids based on differences in their boiling points. For a compound like 1-Butene, 2-(chloromethyl)-, this method effectively separates it from non-volatile impurities or solvents with significantly different boiling points. The choice of atmospheric distillation is appropriate given its boiling point is well below the decomposition temperature of most organic molecules and does not require specialized vacuum equipment.
Protocol: Boiling Point Determination via Atmospheric Distillation
This protocol describes a self-validating system for verifying the boiling point of a sample of 1-Butene, 2-(chloromethyl)-.
Methodology Steps:
-
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Charging: Charge the round-bottom flask with the 1-Butene, 2-(chloromethyl)- sample and add a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical for accurately measuring the temperature of the vapor that is in thermal equilibrium with the liquid.
-
Heating and Condensation: Begin gently heating the flask using a heating mantle. As the liquid boils, vapor will rise, and upon reaching the condenser, it will cool and liquefy, dripping into the receiving flask.
-
Data Recording: Record the temperature at which a stable and continuous distillation occurs. This temperature, observed when the first drop of distillate falls into the receiving flask and remains constant, is the boiling point.
-
Validation: The observed boiling point should be corrected for any significant deviation from standard atmospheric pressure (760 mmHg) if necessary. A sharp, stable boiling point is a strong indicator of the compound's purity.
Visualization: Distillation Workflow
Caption: Workflow for Boiling Point Determination by Distillation.
Section 2: Density and its Experimental Measurement
Density, the mass per unit volume, is another intrinsic physical property useful for substance identification and for converting between mass and volume, a common requirement in laboratory settings. The reported density for 1-Butene, 2-(chloromethyl)- is 0.891 g/cm³.[4]
Expertise in Practice: The Precision of Pycnometry
To accurately determine the density of a liquid, the use of a pycnometer, or specific gravity bottle, is a highly reliable method. This technique provides a self-validating system because it relies on precise mass measurements of a very accurately known volume. Temperature control is paramount, as the density of liquids is temperature-dependent.
Protocol: Density Measurement Using a Pycnometer
Methodology Steps:
-
Pycnometer Preparation: Thoroughly clean and dry the pycnometer and its stopper.
-
Initial Mass: Accurately weigh the empty, dry pycnometer (m₁).
-
Calibration with Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20°C). Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior and weigh the filled pycnometer (m₂). The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the 1-Butene, 2-(chloromethyl)- sample at the same temperature.
-
Final Mass: Weigh the pycnometer filled with the sample (m₃).
-
Density Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V
Visualization: Pycnometry Workflow
Caption: Workflow for Density Measurement using a Pycnometer.
References
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1-Butene, 2-(chloromethyl)- - NIST WebBook. [Link]
-
2-(Chloromethyl)-1-butene | C5H9Cl | CID 89960 - PubChem. [Link]
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"1-Butene, 2-(chloromethyl)-" stability and reactivity profile
An In-depth Technical Guide to the Stability and Reactivity of 1-Butene, 2-(chloromethyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Allylic Halide
1-Butene, 2-(chloromethyl)-, also known by its IUPAC name 2-(chloromethyl)but-1-ene, is a chlorinated hydrocarbon with the molecular formula C₅H₉Cl.[1][2] This compound is a structurally intriguing and highly reactive molecule, categorized as an allylic chloride. Its architecture, featuring a chlorine atom attached to a carbon adjacent to a carbon-carbon double bond, is the primary determinant of its chemical personality.[3] This arrangement confers a high degree of reactivity, making it a valuable intermediate and building block in various organic syntheses, including the preparation of pharmaceuticals, agrochemicals, and specialty polymers.[1][4]
This guide provides a comprehensive exploration of the stability and reactivity profile of 2-(chloromethyl)-1-butene, grounded in its structural attributes. We will delve into the mechanistic underpinnings of its reactions, provide practical guidance on its handling and storage, and illustrate its synthetic utility.
Molecular Structure and Physicochemical Properties
The key to understanding the behavior of 2-(chloromethyl)-1-butene lies in its molecular structure. The presence of a π-system (the C=C double bond) in conjugation with the C-Cl σ-bond dictates its reactivity. This allylic system is more reactive than a corresponding saturated alkyl halide because of the stabilization of reaction intermediates and transition states.[3][5]
The molecule's physical properties are summarized in the table below, providing essential data for its handling in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉Cl | [1][2] |
| Molecular Weight | 104.58 g/mol | [1][2] |
| CAS Number | 23010-02-8 | [2][6] |
| Appearance | Colorless oil/liquid | [1][4] |
| Boiling Point | ~101 °C at 760 mmHg | [1][7] |
| Density | 0.891 g/cm³ | [1][7] |
| Flash Point | 6.8 °C | [1][7] |
| Vapor Pressure | 41.3 mmHg at 25 °C | [1][7] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [4][8] |
| SMILES | CCC(=C)CCl | [1][2] |
Stability Profile and Handling
While a valuable reagent, the inherent reactivity of 2-(chloromethyl)-1-butene necessitates careful storage and handling to ensure its integrity and laboratory safety.
Inherent Stability and Hazards
2-(chloromethyl)-1-butene is stable under recommended storage conditions but is sensitive to light.[4][8] Its high volatility and low flash point mean that its vapors can form explosive mixtures with air. Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.
Due to its nature as a reactive alkylating agent, it is considered toxic, corrosive to skin and eyes, and potentially carcinogenic.[1] Inhalation or ingestion can be harmful.[1]
Recommended Storage and Handling Protocols
To maintain chemical stability and ensure safety, the following protocols are essential:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Refrigeration is recommended.[10] Opened containers must be carefully resealed and kept upright to prevent leakage.
-
Handling: All manipulations should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[11] Personal protective equipment (PPE), including safety glasses or a face shield, and chemical-resistant gloves, is mandatory. Use of explosion-proof electrical equipment is crucial due to the flammability of the compound.[10][11] Measures to prevent the buildup of electrostatic charge, such as grounding equipment, should be implemented.[10]
The following workflow outlines the critical steps for safe handling and use of 2-(chloromethyl)-1-butene in an experimental setting.
Caption: General workflow for the safe handling of 2-(chloromethyl)-1-butene.
Reactivity Profile: A Tale of Two Reaction Centers
The reactivity of 2-(chloromethyl)-1-butene is dominated by two key features: the allylic chloride functionality and the carbon-carbon double bond. This dual reactivity makes it a versatile synthetic tool.
Nucleophilic Substitution Reactions
As an allylic halide, 2-(chloromethyl)-1-butene is an excellent substrate for nucleophilic substitution reactions, exhibiting significantly higher reactivity than its saturated counterparts.[3][12] This enhanced reactivity is attributed to the electronic influence of the adjacent π-bond, which stabilizes both Sₙ2 transition states and Sₙ1 carbocation intermediates.[3][5]
-
Sₙ2 Mechanism: The bimolecular (Sₙ2) pathway is favored by the stabilization of the transition state. The p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon undergoing substitution, delocalizing the electron density of the transition state and lowering its energy.[12][13] This makes the carbon atom more susceptible to backside attack by a nucleophile.
-
Sₙ1 Mechanism: The unimolecular (Sₙ1) pathway is also viable due to the formation of a resonance-stabilized allylic carbocation upon the departure of the chloride leaving group.[3][5][14] The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate and the rate of its formation.
Caption: Competing Sₙ1 and Sₙ2 pathways for 2-(chloromethyl)-1-butene.
This high reactivity allows for the facile introduction of a wide range of functional groups by reacting 2-(chloromethyl)-1-butene with various nucleophiles, such as amines, alcohols, and carboxylates.[3]
General Protocol for Nucleophilic Substitution
This protocol is a generalized procedure adaptable for various nucleophiles.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)-1-butene (1.0 equivalent) in a suitable dry solvent (e.g., THF, Acetone, or DMSO).
-
Addition of Nucleophile: Add the chosen nucleophile (1.0-1.5 equivalents) to the stirred solution. If the nucleophile is a solid, it may be added directly; if it is a liquid, it can be added dropwise. For weaker nucleophiles, a non-nucleophilic base may be required to facilitate the reaction.
-
Reaction: The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux), and the progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Isolation: Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution). The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified using an appropriate technique, such as column chromatography or distillation.
Reactions at the Double Bond
The alkene functionality in 2-(chloromethyl)-1-butene is electron-rich and can act as a nucleophile, making it susceptible to electrophilic addition reactions.[15] Reagents like hydrogen halides (HX) or halogens (X₂) can add across the double bond.[1] The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate.[15]
Polymerization
The presence of the vinyl group allows 2-(chloromethyl)-1-butene to act as a monomer in polymerization reactions.[1] It can be incorporated into polymers to introduce reactive "handles" (the chloromethyl group) that can be used for subsequent cross-linking or functionalization of the polymer chain.
Synthetic Utility
The dual reactivity of 2-(chloromethyl)-1-butene makes it a versatile building block in organic synthesis. It is used as a precursor for more complex molecules. For instance, it is a useful reagent for palladium(II)-catalyzed intramolecular tandem aminoalkylation and has been used in the synthesis of natural products like (±)-Stemonamine and (±)-Cephalotaxine.[4]
A plausible synthesis for 2-(chloromethyl)-1-butene itself involves the hydrochlorination of 2-ethyl-1,3-butadiene or related dienes, or the allylic chlorination of 2-ethyl-1-butene.[1]
Caption: A representative synthesis pathway via allylic chlorination.
Conclusion
1-Butene, 2-(chloromethyl)- is a highly reactive and versatile chemical intermediate. Its stability is contingent upon strict adherence to proper storage and handling protocols, primarily due to its light sensitivity and flammability. The compound's reactivity is governed by its allylic chloride structure, which makes it exceptionally prone to nucleophilic substitution reactions via both Sₙ1 and Sₙ2 mechanisms. Furthermore, the presence of a double bond allows for electrophilic additions and polymerization. This dual functionality cements its role as a valuable building block for chemists aiming to construct complex molecular architectures in pharmaceutical and materials science. A thorough understanding of its stability and reactivity profile is paramount for its safe and effective utilization in research and development.
References
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- Cheméo. (n.d.). Chemical Properties of 1-Butene, 2-chloro-3-methyl- (CAS 17773-64-7).
- Cheméo. (n.d.). Chemical Properties of 1-Butene, 1-chloro-2-methyl- (CAS 23378-11-2).
- Smolecule. (2024, April 14). 1-Butene, 2-(chloromethyl)- | 23010-02-8.
- Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates.
- National Institutes of Health. (n.d.). Effect of Allylic Groups on SN2 Reactivity. PMC.
- Stack Exchange. (2016, July 23). Why is allyl chloride more reactive towards substitution than alkyl chloride?
- Quora. (2017, March 17). Why do allyl halides have a high reactivity?
- ChemicalBook. (n.d.). 1-BUTENE,2-(CHLOROMETHYL)-) Product Description.
- NIST. (n.d.). 1-Butene, 2-(chloromethyl)-. NIST WebBook.
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- ChemicalBook. (n.d.). 1-BUTENE,2-(CHLOROMETHYL)- CAS.
- Guidechem. (n.d.). 2-(Chloromethyl)-1-Butene 23010-02-8.
- Sigma-Aldrich. (2021, September 8). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2025, May 8). SAFETY DATA SHEET.
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- Making Molecules. (2025, February 6). Alkenes as nucleophiles: Part 1.
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Commercial availability and suppliers of "1-Butene, 2-(chloromethyl)-"
An In-Depth Technical Guide to 1-Butene, 2-(chloromethyl)-: A Versatile Alkylating Agent for Advanced Synthesis
Introduction
1-Butene, 2-(chloromethyl)-, also known by its IUPAC name 2-(chloromethyl)but-1-ene, is a chlorinated alkene that serves as a highly versatile and reactive building block in modern organic synthesis.[1] Its structure, featuring a terminal double bond adjacent to a primary allylic chloride, provides two distinct points of reactivity, making it a valuable precursor for creating complex molecular architectures. For researchers in materials science and particularly in drug development, where the precise installation of functional groups is paramount, understanding the properties, handling, and synthetic utility of this reagent is essential.[1] This guide offers a Senior Application Scientist's perspective on the core characteristics of 2-(chloromethyl)-1-butene, focusing on its commercial availability, key chemical transformations, and the critical safety protocols required for its use in a research environment.
Physicochemical Properties and Identification
The utility of 2-(chloromethyl)-1-butene stems directly from its unique molecular structure. It is a colorless, light-sensitive oil characterized by a butene backbone with a reactive chloromethyl group at the C2 position.[1][2] This arrangement makes it an excellent alkylating agent and a partner in various metal-catalyzed coupling reactions.[1][3]
| Property | Value | Source |
| CAS Number | 23010-02-8 | [1][3][4] |
| Molecular Formula | C₅H₉Cl | [1][4] |
| Molecular Weight | 104.58 g/mol | [1][4] |
| IUPAC Name | 2-(chloromethyl)but-1-ene | [1] |
| Synonyms | 2-Ethylallyl Chloride, 3-Chloro-2-ethyl-1-propene, β-Ethallyl Chloride | [1][2][5] |
| Physical Form | Colorless Oil / Liquid | [1][2] |
| Boiling Point | ~101 °C | [1] |
| Density | 0.891 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [2][3] |
| Stability | Light sensitive | [2][3] |
Commercial Availability and Procurement
2-(Chloromethyl)-1-butene is available from several chemical suppliers specializing in research-grade organic compounds. It is crucial to note that this chemical is intended exclusively for research and development purposes and is not suitable for human or veterinary applications.[1] When procuring this reagent, researchers should request a certificate of analysis to verify purity, as trace impurities can significantly impact sensitive downstream reactions, particularly in catalysis.
Table of Known Commercial Suppliers:
| Supplier | Country | Contact Information (Example) |
| Energy Chemical | China | |
| United States Biological | United States | |
| Shanghai Hao Zhun Biological Technology | China | |
| HONEST JOY HOLDINGS LIMITED | United States |
This list is not exhaustive, and availability may vary. Researchers should consult current chemical catalogs for the most up-to-date information.
Synthesis and Mechanistic Considerations
The synthesis of 2-(chloromethyl)-1-butene is typically achieved through allylic chlorination of 2-ethyl-1-butene. The choice of methodology is critical to favor the desired constitutional isomer and minimize side reactions. A common laboratory-scale approach involves free-radical chlorination.
Causality in Synthesis: The use of a radical initiator, such as AIBN or UV light, with a chlorinating agent like N-chlorosuccinimide (NCS) is deliberate. This pathway exploits the relative stability of the allylic radical intermediate formed by hydrogen abstraction from the C3 position of 2-ethyl-1-butene. This intermediate is more stable than other possible radicals, thus directing chlorination to the desired position. The reaction is typically run in a non-polar solvent like carbon tetrachloride to prevent competing ionic reactions.
Workflow for the Synthesis of 2-(chloromethyl)-1-butene
Caption: Synthesis workflow via free-radical allylic chlorination.
Experimental Protocol: Synthesis via Radical Chlorination
Disclaimer: This protocol is illustrative and should be adapted and performed by a qualified chemist with appropriate safety measures in place.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-ethyl-1-butene (1.0 eq) dissolved in anhydrous carbon tetrachloride (approx. 0.5 M).
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours, monitoring the reaction progress by GC-MS or TLC. The disappearance of the starting material and the formation of a new, more polar spot indicates conversion.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure 2-(chloromethyl)-1-butene.
Key Chemical Transformations and Applications in Drug Discovery
The synthetic power of 2-(chloromethyl)-1-butene lies in its dual reactivity, making it a valuable intermediate for constructing complex scaffolds found in natural products and pharmaceutical agents.[1][3]
Nucleophilic Substitution and Alkylation
The primary application is as an alkylating agent. The C-Cl bond is susceptible to nucleophilic attack by a wide range of nucleophiles (amines, alcohols, thiols, carbanions), allowing for the straightforward introduction of the 2-ethylallyl moiety.
Causality: As a primary allylic chloride, it undergoes Sₙ2 reactions readily. The adjacent double bond can stabilize the transition state, accelerating the reaction compared to its saturated analogue, 1-chloro-2-ethylbutane. This reactivity is fundamental in building molecular complexity.
Palladium-Catalyzed Reactions
A significant application in advanced synthesis is its use in palladium-catalyzed reactions. It is a known reagent for intramolecular tandem aminoalkylation, a powerful method for constructing nitrogen-containing heterocyclic systems.[2][3] For example, it has been used in synthetic routes toward the alkaloids (±)-Stemonamine and (±)-Cephalotaxine.[3]
Causality: In these reactions, a palladium(0) catalyst can insert into the C-Cl bond (oxidative addition) to form an allylpalladium(II) complex. This intermediate is electrophilic and can be attacked by a tethered nucleophile (like an amine), leading to cyclization. This catalytic cycle allows for the stereocontrolled formation of complex ring systems under mild conditions.
Diagram of Synthetic Utility
Caption: Key reaction pathways for 2-(chloromethyl)-1-butene.
Experimental Protocol: Palladium-Catalyzed Intramolecular Aminoalkylation
Disclaimer: This is a generalized protocol inspired by literature and requires optimization for specific substrates. It must be performed by a qualified chemist under an inert atmosphere.
-
Preparation: In a Schlenk flask under an argon atmosphere, dissolve the amine-containing substrate (1.0 eq) in an anhydrous, degassed solvent such as THF or toluene.
-
Reagent Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium hydride or potassium carbonate (2.0 eq).
-
Substrate Addition: Slowly add a solution of 2-(chloromethyl)-1-butene (1.2 eq) in the same anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 60-100 °C) and stir for 12-24 hours. Monitor the reaction by LC-MS for the consumption of starting material and the formation of the cyclized product.
-
Workup: Cool the reaction to room temperature and carefully quench with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over sodium sulfate, concentrate, and purify the crude product by flash column chromatography on silica gel.
Safety, Handling, and Storage
2-(Chloromethyl)-1-butene must be handled with extreme care due to its potential toxicity and flammability. Its properties as a reactive alkylating agent suggest it may be corrosive, a skin and eye irritant, and a potential carcinogen.[1] Safety data sheets for analogous compounds like crotyl chloride highlight that it is a highly flammable liquid and vapor.[6]
Summary of Key Hazards:
| Hazard Class | GHS Pictogram (Anticipated) | Precautionary Statement |
| Flammable Liquid | 🔥 | P210: Keep away from heat, sparks, open flames.[6] |
| Acute Toxicity / Harmful | ❗ | H302: Harmful if swallowed.[6] |
| Skin/Eye Irritation | ❗ | H315/H319: Causes skin and serious eye irritation.[6] |
| Potential Carcinogen | 👤 | (Suspected due to alkylating nature) |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7]
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Fire Safety: Work away from any potential ignition sources.[8] Ensure a Class B fire extinguisher (dry chemical or CO₂) is readily accessible. Use explosion-proof equipment and ground all containers and transfer lines to prevent static discharge.[7][8]
-
Handling: Use a syringe or cannula for transferring the liquid to minimize exposure. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark location.[6] A refrigerator or cabinet rated for flammable liquids is appropriate. The container should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially given its light sensitivity.[2][3]
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[7]
Conclusion
1-Butene, 2-(chloromethyl)- is a potent and versatile reagent for the research scientist. Its value as a precursor for complex organic molecules, particularly in the synthesis of pharmaceutically relevant heterocyclic systems, is well-established. While its reactivity makes it a powerful tool, it also necessitates rigorous adherence to safety and handling protocols. By understanding the mechanistic basis for its reactivity and implementing self-validating safety procedures, researchers can effectively leverage this building block to advance the frontiers of drug discovery and materials science.
References
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National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-1-butene | C5H9Cl | CID 89960. PubChem. Retrieved January 14, 2026, from [Link]
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NOVA Chemicals. (n.d.). SAFETY DATA SHEET. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Butene, 1-chloro-2-methyl- | C5H9Cl | CID 5365943. PubChem. Retrieved January 14, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Butene, 1-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Butene, 1-chloro- (CAS 591-97-9). Retrieved January 14, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Butene, 1-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Butene, 2-(chloromethyl)- (CAS 23010-02-8). Retrieved January 14, 2026, from [Link]
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G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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H. Yuan, et al. (2023). Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction. Turkish Journal of Chemistry. [Link]
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MDPI. (2021). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. [Link]
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National Center for Biotechnology Information. (n.d.). Formal Alder-ene reaction of a bicyclo[1.1.0]butane in the synthesis of the tricyclic quaternary ammonium core of daphniglaucins. PubMed Central. [Link]
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C. Bengtsson & Y. Gravenfors. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. MDPI. [Link]
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An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-Butene, 2-(chloromethyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butene, 2-(chloromethyl)-, with the CAS Registry Number 23010-02-8, is a chlorinated alkene of interest in synthetic organic chemistry.[1][2] Its utility as a reagent in various chemical syntheses necessitates a thorough understanding of its safety profile, handling requirements, and potential toxicity.[1] This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, drawing upon data from structurally similar chemicals to establish a robust framework for its safe utilization in a laboratory setting. The primary focus is to equip researchers and drug development professionals with the critical information needed to mitigate risks and ensure personal and environmental safety.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical characteristics. These properties influence storage conditions, handling procedures, and the appropriate response to accidental releases.
| Property | Value | Source |
| CAS Number | 23010-02-8 | [1][2][3] |
| Molecular Formula | C5H9Cl | [3] |
| Molecular Weight | 104.58 g/mol | [3] |
| Appearance | Colorless oil | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |
| Stability | Light sensitive | [1] |
Hazard Identification and Classification
While a specific, official GHS classification for 1-Butene, 2-(chloromethyl)- is not consistently available, an analysis of structurally related chlorinated butenes and methyl-butenes allows for an inferred hazard profile. Compounds such as crotyl chloride (a mix of 1-chloro-2-butene and 3-chloro-1-butene) and 2-methyl-1-butene are classified as highly flammable and can cause skin and eye irritation.[4][5] Therefore, it is prudent to handle 1-Butene, 2-(chloromethyl)- with the assumption that it possesses similar hazardous properties.
Inferred GHS Hazard Classification:
-
Flammable Liquids: Category 2 (Highly flammable liquid and vapor). This is based on the flammability of similar butene derivatives.[5][6]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation). Chlorinated organic compounds can be irritating to the skin upon contact.[5]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[5]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed). This is inferred from data on similar compounds.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. Vapors of volatile organic compounds can irritate the respiratory tract.[7]
Hazard Pictograms (Inferred):
Caption: Flowchart for emergency response to incidents.
Conclusion
While specific toxicological data for 1-Butene, 2-(chloromethyl)- is limited, a comprehensive safety protocol can be established by examining the properties of structurally analogous compounds. This guide emphasizes the importance of treating this chemical as a highly flammable, irritant, and potentially harmful substance. By adhering to the outlined procedures for handling, storage, and emergency response, researchers can significantly mitigate the risks associated with its use in the laboratory. Continuous vigilance and a proactive approach to safety are paramount when working with any chemical, particularly those with an incompletely characterized hazard profile.
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NOVA Chemicals. (n.d.). Safety Data Sheet: Butadiene and Crude Butadiene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89960, 2-(Chloromethyl)-1-butene. PubChem. Retrieved from [Link]
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European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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Methodological & Application
Application Notes: The Strategic Utility of 2-(Chloromethyl)-1-butene in Complex Organic Synthesis
Introduction: A Bifunctional Linchpin for Molecular Construction
In the landscape of organic synthesis, precursors that offer multiple, orthogonally reactive functional groups are of immense value. 2-(Chloromethyl)-1-butene (also known as β-ethallyl chloride) is a prime example of such a versatile building block. Its structure, featuring a reactive primary allylic chloride and a terminal double bond, provides two distinct handles for molecular elaboration.[1] This dual functionality allows for a programmed, stepwise introduction of complexity, making it a strategic precursor in the synthesis of natural products, pharmaceutical intermediates, and novel molecular scaffolds.
This guide provides an in-depth exploration of 2-(Chloromethyl)-1-butene's properties, reactivity, and applications. We will delve into the mechanistic underpinnings of its key transformations and provide detailed, field-proven protocols for its use, aimed at researchers and professionals in chemical and pharmaceutical development.[1][2]
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 23010-02-8 | [3][4] |
| Molecular Formula | C₅H₉Cl | [1][3][4] |
| Molecular Weight | 104.58 g/mol | [1][3] |
| Appearance | Colorless oil/liquid | [5][6] |
| Boiling Point | ~101 °C | [1] |
| Density | ~0.891 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [5][6] |
| Stability | Light sensitive | [5][6] |
Safety and Handling: 2-(Chloromethyl)-1-butene is a flammable liquid and should be handled with care.[7] Due to the presence of a reactive alkyl chloride, it is considered a potential alkylating agent and is likely toxic, corrosive, and a possible carcinogen.[1] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemically resistant gloves.[8][9] All equipment must be properly grounded to prevent static discharge.[8]
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of 2-(Chloromethyl)-1-butene stems from the distinct reactivity of its alkene and chloromethyl moieties. The choice of reagents and reaction conditions dictates which part of the molecule engages, allowing for precise synthetic control.
Reactions at the Chloromethyl Group (C-1)
The primary allylic chloride is an excellent electrophile, highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism. This pathway is favored due to the low steric hindrance and the ability of the adjacent double bond to stabilize the transition state.
Caption: Sₙ2 mechanism at the chloromethyl group.
This reactivity is foundational for:
-
Carbon-Carbon Bond Formation: Using organometallic reagents (e.g., Grignard, organocuprates) or stabilized carbanions (e.g., malonates).
-
Heteroatom Introduction: Reacting with amines, alkoxides, thiolates, and azides to introduce nitrogen, oxygen, and sulfur functionalities.
Reactions at the Double Bond (C-2/C-3)
The terminal alkene is electron-rich and readily undergoes electrophilic addition reactions. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the terminal carbon (C-3), generating a more stable tertiary carbocation at C-2.[10][11]
Caption: Markovnikov addition to the double bond.
Key transformations include:
-
Hydrohalogenation/Hydration: Addition of H-X or H₂O.
-
Halogenation: Addition of X₂ (e.g., Br₂, Cl₂).
-
Epoxidation: Formation of an epoxide using peroxy acids.
-
Hydroboration-Oxidation: Anti-Markovnikov addition of H and OH.
Application in Drug Development: Synthesis of a Duocarmycin-like Core
The duocarmycins are a class of exceptionally potent DNA alkylating agents with significant potential in oncology.[1][12] Their complex structures often require intricate synthetic routes. 2-(Chloromethyl)-1-butene serves as a key precursor in a streamlined synthesis of a chloromethyl-substituted tetrahydropyrrolo[3,2-e]indole core, a foundational scaffold for duocarmycin prodrugs.[1][13][14]
The key step involves an AIBN-initiated radical cyclization of an N-allylated indole derivative, where the butene moiety is installed via allylation with a related compound, 1,3-dichloropropene. The resulting structure, after cyclization, contains the critical chloromethyl group poised for further elaboration into the drug's active form.[1]
Caption: Workflow for Duocarmycin-like prodrug synthesis.
Protocol 1: Radical Cyclization to form Di-tert-butyl 1-(chloromethyl)-1,2-dihydropyrrolo[3,2-e]indole-3,6-dicarboxylate
This protocol is adapted from a published procedure for the synthesis of a key duocarmycin intermediate.[1] It demonstrates the utility of the chloro-allyl moiety in constructing complex heterocyclic systems.
Materials:
-
tert-Butyl-4-bromo-5-((tert-butoxycarbonyl)(3-chloroallyl)amino)-1H-indole-1-carboxylate (1.0 equiv)
-
Azobisisobutyronitrile (AIBN) (0.24 equiv)
-
Tris(trimethylsilyl)silane (TTMSS) (1.08 equiv)
-
Anhydrous Toluene
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a flame-dried sealed tube, dissolve the indole starting material (1.0 equiv) in anhydrous toluene (approx. 0.03 M solution).
-
Causality: Anhydrous conditions are critical to prevent quenching of radical intermediates. Toluene is a suitable high-boiling, non-protic solvent for radical reactions.
-
-
Degassing: Degas the solution for 1 hour by bubbling nitrogen gas through it while stirring.
-
Causality: Oxygen is a radical scavenger and must be removed to allow the desired radical chain reaction to proceed efficiently.
-
-
Initiation: Add AIBN (0.24 equiv) and TTMSS (1.08 equiv) to the degassed solution.
-
Causality: AIBN is a thermal initiator that generates radicals upon heating. TTMSS is the hydrogen atom donor that propagates the radical chain and completes the cyclization.
-
-
Reaction: Seal the tube and heat the reaction mixture to 90 °C in a preheated oil bath for 5 hours.
-
Causality: 90 °C is an appropriate temperature for the thermal decomposition of AIBN to initiate the reaction at a controlled rate.
-
-
Workup (Quench): After cooling to room temperature, evaporate the toluene under reduced pressure. Dissolve the crude residue in methanol and stir for 10 minutes.
-
Causality: The methanol wash helps to quench any remaining reactive silyl species.
-
-
Purification: Evaporate the methanol and purify the crude product by column chromatography on silica gel (e.g., hexanes:EtOAc 95:5) to yield the desired product. The reported yield for this transformation is 56%.[1]
Further Synthetic Applications & Protocols
Protocol 2: Representative Sₙ2 Reaction - Synthesis of an Allylic Azide
This protocol illustrates a standard Sₙ2 displacement on 2-(Chloromethyl)-1-butene, a common method for introducing a nitrogen-containing functional group.
Materials:
-
2-(Chloromethyl)-1-butene (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.2 equiv) in DMF. Add 2-(Chloromethyl)-1-butene (1.0 equiv) to the stirring solution at room temperature.
-
Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing its nucleophilicity.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Causality: This separates the organic product from the water-soluble DMF and inorganic salts.
-
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Causality: The washes remove any remaining acidic impurities and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude allylic azide.[11] The product can be further purified by distillation or chromatography if necessary.
Protocol 3: Representative Grignard Reaction - C-C Bond Formation
This protocol outlines the formation of a Grignard reagent from a related halide and its subsequent reaction with an aldehyde, demonstrating a pathway that could be adapted for 2-(Chloromethyl)-1-butene to form more complex alcohols.
Materials:
-
Magnesium turnings (1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Alkyl or Aryl Halide (e.g., Phenyl Bromide) (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (0.95 equiv)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Grignard Formation: In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, place magnesium turnings. Add a small portion of anhydrous ether and a crystal of iodine (as an initiator). Add a small amount of the halide dissolved in ether. Once the reaction initiates (indicated by bubbling and heat), add the remaining halide solution dropwise to maintain a gentle reflux.[13]
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add the aldehyde, dissolved in anhydrous ether, dropwise via the addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup (Quench): Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Causality: Saturated NH₄Cl is a weak acid, sufficient to protonate the alkoxide product and quench excess Grignard reagent without causing side reactions like elimination, which could occur with stronger acids.
-
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the alcohol product. Purify by chromatography or distillation as needed.
Conclusion
2-(Chloromethyl)-1-butene is a powerful and versatile precursor in organic synthesis. Its orthogonal reactive sites—the electrophilic allylic chloride and the nucleophilic double bond—provide chemists with a strategic advantage for the efficient construction of complex molecular architectures. By carefully selecting reaction conditions, one can selectively functionalize either position, paving the way for its use in the synthesis of valuable compounds, from natural products like Stemonamine to cutting-edge anticancer agents like the duocarmycins.[5][16][17] The protocols and mechanistic insights provided herein serve as a guide for harnessing the full synthetic potential of this valuable bifunctional building block.
References
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Bengtsson, C., & Gravenfors, Y. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4818. Available at: [Link]
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Shindo, M., et al. (2018). Asymmetric Total Synthesis of (-)-Stemonamine and Its Stereochemical Stability. Chemistry – A European Journal, 24(7), 1539-1543. Available at: [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-1-butene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 1-Butene, 2-(chloromethyl)-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Material Safety Data Sheet. (n.d.). MIXED C4'S. Retrieved January 14, 2026, from [Link]
-
UEA Digital Repository. (n.d.). Design and Synthesis of Duocarmycin Analogues for the Treatment of Cancer. Retrieved January 14, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 14, 2026, from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 14, 2026, from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved January 14, 2026, from [Link]
-
Creative Biolabs. (n.d.). Duocarmycin Synthesis Service. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 14, 2026, from [Link]
-
YouTube. (2020). Heck Coupling. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Total synthesis of (±)-stemonamide, (±)-isostemonamide, (±)-stemonamine, and (±)-isostemonamine using a radical cascade. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved January 14, 2026, from [Link]
-
YouTube. (2012). Nucleophilic Substitution Reactions (3) - SN1. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. Retrieved January 14, 2026, from [Link]
-
University of Wisconsin-Madison Chemistry. (2025). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions. Retrieved January 14, 2026, from [Link]
-
ChemRxiv. (n.d.). Synthetic duocarmycins: structural evolution from SAR to prodrugs and ADCs. Retrieved January 14, 2026, from [Link]
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Topic: The Synthesis and Application of (2-Methylenebutyl)magnesium chloride from 2-(Chloromethyl)-1-butene
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the synthesis and utilization of the Grignard reagent derived from 2-(chloromethyl)-1-butene, a versatile C5 allylic building block. We delve into the mechanistic nuances of its formation, addressing common challenges such as Wurtz-type homocoupling, and provide detailed, field-proven protocols for its preparation and subsequent reaction with various electrophiles. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical grounding and practical, step-by-step instructions to ensure successful and reproducible outcomes.
Introduction: The Synthetic Potential of 2-(Chloromethyl)-1-butene
2-(Chloromethyl)-1-butene is an allylic chloride that serves as a precursor to a highly reactive organometallic intermediate: (2-Methylenebutyl)magnesium chloride.[1] The Grignard reagent formed from this substrate is a potent carbon-based nucleophile, enabling the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.[2][3] Its structure is analogous to precursors used in the synthesis of complex natural products and polymers.[4]
The utility of this reagent lies in its ability to introduce a sterically accessible, five-carbon fragment containing a terminal double bond. This functionality allows for numerous post-reaction modifications. However, as an allylic system, its preparation and use are not without challenges. Understanding the underlying principles of its formation and reactivity is paramount to harnessing its full synthetic potential while mitigating undesired side reactions.
Mechanistic Insights and Key Considerations
Formation of the Grignard Reagent
The synthesis of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide.[5] This reaction transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the organomagnesium species. This reversal of polarity is known as "umpolung".[5]
Caption: Oxidative insertion of magnesium into the C-Cl bond.
The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the Grignard reagent.[6] The resulting reagent exists in a complex equilibrium, known as the Schlenk equilibrium, between the monomeric organomagnesium halide (RMgCl) and the dimeric diorganomagnesium (R₂Mg) and magnesium dihalide (MgCl₂).[7]
Critical Challenge: Wurtz-Type Homocoupling
The primary side reaction that plagues the synthesis of allylic Grignard reagents is Wurtz-type homocoupling.[8] This occurs when a newly formed molecule of the Grignard reagent acts as a nucleophile and attacks a molecule of the unreacted allylic chloride. This results in the formation of a C-C coupled dimer.
Caption: Desired Grignard formation versus undesired Wurtz coupling.
Mitigation Strategies:
-
Slow Addition: Adding the allylic chloride slowly to a suspension of magnesium ensures that its concentration remains low, minimizing the chance of it reacting with the Grignard reagent.[9]
-
High Magnesium Concentration: Using an excess of magnesium turnings provides a large surface area for the primary reaction to occur.[10]
-
Temperature Control: Maintaining a moderate temperature can favor the formation of the Grignard reagent over the coupling reaction.
Essential Experimental Conditions
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources, including water, alcohols, or even atmospheric moisture.[3][6] All glassware must be rigorously flame- or oven-dried, and anhydrous solvents must be used.
-
Magnesium Activation: Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[7] This layer must be disrupted. Common activating agents include a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding of the magnesium turnings.[2][11]
Protocol: Preparation of (2-Methylenebutyl)magnesium chloride
This protocol details the preparation of the Grignard reagent in THF and its subsequent standardization via titration.
Materials and Reagents
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Magnesium Turnings | 3.65 g (150 mmol) | 1.5 | Use high-purity turnings. |
| Iodine | 1-2 small crystals | Catalytic | For activation. |
| Anhydrous Tetrahydrofuran (THF) | 200 mL | - | Freshly distilled from a suitable drying agent or from a solvent purification system. |
| 2-(Chloromethyl)-1-butene | 10.46 g (100 mmol) | 1.0 | Ensure purity and dryness. |
| Anhydrous Lithium Chloride (LiCl) | 4.24 g (100 mmol) | 1.0 | Optional, but can improve reactivity and solubility.[12] |
| Salicylaldehyde phenylhydrazone | ~50 mg | - | Indicator for titration. |
| sec-Butanol in xylene | Standardized ~1.0 M | - | Titrant. |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, a rubber septum, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and iodine crystal(s) in the flask. If using LiCl, add it at this stage. Gently heat the flask with a heat gun under the inert gas stream until violet iodine vapors are observed. This helps to etch the magnesium surface and remove residual moisture. Allow the flask to cool.
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask via syringe to cover the magnesium turnings.
-
Initiation: Prepare a solution of 2-(chloromethyl)-1-butene (100 mmol) in 150 mL of anhydrous THF in the dropping funnel. Add approximately 10% of this solution to the stirred magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming with a water bath may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining chloride solution dropwise from the funnel at a rate that maintains a gentle reflux. The total addition time should be over 1-2 hours to minimize Wurtz coupling.[9]
-
Completion: After the addition is complete, continue to stir the resulting cloudy, grey-to-brown solution for an additional 1-2 hours at room temperature to ensure all the magnesium has reacted.
-
Titration (Standardization): To accurately determine the concentration of the prepared Grignard reagent, perform a titration.[13]
-
In a separate, dry vial under inert gas, dissolve ~50 mg of salicylaldehyde phenylhydrazone in 2 mL of anhydrous THF.
-
Add 1.00 mL of the prepared Grignard solution via a precise syringe. The solution will be colored.
-
Titrate with a standardized solution of sec-butanol in xylene until the color disappears permanently.
-
Calculate the molarity: Molarity (M) = (Molarity of sec-BuOH × Volume of sec-BuOH) / 1.00 mL.
-
Applications in Synthesis: Reactions with Electrophiles
The prepared (2-Methylenebutyl)magnesium chloride is a versatile nucleophile that reacts with a wide range of electrophiles.[12][14]
General Reaction Workflow
Caption: A generalized workflow for using the Grignard reagent.
Protocol: Reaction with Acetone
This protocol details the synthesis of 2,3-dimethyl-1-penten-3-ol, a tertiary homoallylic alcohol.
-
Setup: In a flame-dried, three-necked flask under inert gas, place a standardized solution of (2-Methylenebutyl)magnesium chloride (e.g., 50 mmol in THF). Cool the flask to 0 °C in an ice-water bath.
-
Addition: Prepare a solution of acetone (2.9 g, 50 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis for the disappearance of acetone.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) to quench the excess Grignard reagent and the magnesium alkoxide intermediate.[11]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary alcohol.
Safety Precautions
-
Pyrophoric Nature: Grignard reagents can be pyrophoric, especially if the solvent is removed. Always handle them under an inert atmosphere.
-
Flammable Solvents: Diethyl ether and THF are extremely flammable.[6] Perform all operations in a well-ventilated fume hood, away from ignition sources.
-
Exothermic Reactions: The formation of Grignard reagents and their subsequent reactions can be highly exothermic. Use an ice bath for cooling and control the rate of addition carefully.
-
Quenching: Quenching with water or aqueous acid is highly exothermic and releases flammable gases (e.g., ethane from any residual ethyl bromide used for initiation). Quench slowly and with adequate cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.
References
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Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses. Retrieved January 14, 2026, from .[4]
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YouTube. (2020). Allylic Grignard reagents in organic synthesis. Retrieved January 14, 2026, from [Link].[15]
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Science of Synthesis. (n.d.). Allylic Grignard reagents. Retrieved January 14, 2026, from [Link].[9]
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Wikipedia. (n.d.). Grignard reagent. Retrieved January 14, 2026, from [Link].[7]
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JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved January 14, 2026, from [Link].[11]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 14, 2026, from [Link].[14]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 14, 2026, from [Link].[12]
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University Course Material. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved January 14, 2026, from [Link].[2]
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Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved January 14, 2026, from [Link].[10]
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eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved January 14, 2026, from [Link].[16]
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ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved January 14, 2026, from [Link].[8]
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Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Retrieved January 14, 2026, from [Link].[5]
-
PubChem. (n.d.). 2-(Chloromethyl)-1-butene. Retrieved January 14, 2026, from [Link].[1]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved January 14, 2026, from [Link].[6]
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Organic Syntheses. (n.d.). PREPARATION OF (1S,2R)-1-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-2,3-DIHYDRO-1H-INDEN-2-YL-(S)-NONAFLUOROBUTANESULFINATE. Retrieved January 14, 2026, from [Link].[13]
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Application Notes and Protocols for the Polymerization of 2-(Chloromethyl)-1-butene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of 2-(chloromethyl)-1-butene. This monomer presents a unique combination of a reactive vinyl group and a functional chloromethyl moiety, making its polymers attractive for a variety of applications, including functional materials and biomedical devices. This guide delves into the primary polymerization mechanism, cationic polymerization, offering detailed theoretical explanations, step-by-step experimental protocols, and key data presented in a clear, accessible format. The content is structured to provide both a strong theoretical grounding and practical, actionable laboratory instructions.
Introduction: The Potential of Poly[2-(chloromethyl)-1-butene]
2-(Chloromethyl)-1-butene is a functional monomer with significant potential in polymer synthesis. The presence of the vinyl group allows for chain-growth polymerization, while the pendant chloromethyl group serves as a versatile handle for post-polymerization modification. This dual functionality enables the creation of polymers with tailored properties, suitable for applications ranging from drug delivery systems to advanced coatings and specialty resins.
The electron-donating character of the alkyl group and the potential for stabilization of a cationic intermediate make 2-(chloromethyl)-1-butene an excellent candidate for cationic polymerization.[1][2] This guide will primarily focus on this mechanism, including pathways to achieve a controlled or "living" polymerization, which allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[3][4][5]
Cationic Polymerization of 2-(Chloromethyl)-1-butene: Mechanism and Considerations
Cationic polymerization is a type of chain-growth polymerization where the active center is a carbocation.[1][2] The process is typically initiated by electrophiles, such as protic acids or Lewis acids in combination with a proton source (e.g., water) or a carbocation source (e.g., an alkyl halide).[1][4]
For 2-(chloromethyl)-1-butene, the polymerization proceeds through the following key steps:
-
Initiation: An initiator system generates a carbocation that attacks the electron-rich double bond of the monomer.
-
Propagation: The newly formed monomeric carbocation adds to another monomer molecule, regenerating the carbocation at the growing chain end. This process repeats, leading to the formation of a polymer chain.
-
Chain Transfer and Termination: These are competing reactions that can limit the molecular weight of the polymer. Chain transfer involves the transfer of the active center to another species (monomer, solvent, or counter-ion), while termination involves the irreversible destruction of the active center.[3]
The chloromethyl group can influence the polymerization in several ways. It can potentially participate in side reactions, but it also offers a site for subsequent chemical modification of the resulting polymer.
Living Cationic Polymerization: Achieving Control
Conventional cationic polymerizations are often plagued by chain transfer and termination reactions, leading to polymers with broad molecular weight distributions. Living cationic polymerization is a technique that minimizes these side reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow dispersity (Đ or PDI).[3][4][5][6] This is achieved by establishing a dynamic equilibrium between a small concentration of active (cationic) propagating species and a majority of dormant (covalent) species.[3][4]
For 2-(chloromethyl)-1-butene, a living cationic polymerization could potentially be achieved using a suitable Lewis acid initiator in a non-polar solvent at low temperatures. The equilibrium between the active and dormant species helps to suppress termination and chain transfer events.[3][6]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| 2-(Chloromethyl)-1-butene | >98% | Commercially Available | Monomer |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Major Chemical Supplier | Solvent |
| Titanium(IV) chloride (TiCl4) | >99% | Major Chemical Supplier | Lewis Acid Initiator |
| Methanol | ACS Grade | Major Chemical Supplier | Terminating Agent |
| Hexane | ACS Grade | Major Chemical Supplier | Precipitation Solvent |
Note: All reagents should be handled in a fume hood with appropriate personal protective equipment. Anhydrous solvents are critical for the success of cationic polymerization.
Protocol 1: Conventional Cationic Polymerization of 2-(Chloromethyl)-1-butene
Objective: To synthesize poly[2-(chloromethyl)-1-butene] using a conventional cationic polymerization method.
Methodology:
-
Reactor Setup: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is assembled. The glassware is flame-dried under a nitrogen atmosphere to remove any adsorbed moisture.
-
Monomer and Solvent Addition: The flask is cooled to room temperature under nitrogen. 5.0 g of 2-(chloromethyl)-1-butene and 50 mL of anhydrous dichloromethane are added via syringe.
-
Initiator Preparation: In a separate, dry Schlenk flask under nitrogen, a stock solution of TiCl4 in anhydrous dichloromethane (e.g., 0.1 M) is prepared.
-
Initiation: The monomer solution is cooled to -30 °C in a cryostat. 1.0 mL of the TiCl4 stock solution is then added dropwise via syringe to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for 1 hour at -30 °C with continuous stirring.
-
Termination: The polymerization is terminated by the rapid addition of 10 mL of pre-chilled methanol.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is then precipitated by slowly pouring the solution into a beaker containing 400 mL of vigorously stirred hexane.
-
Purification: The precipitated polymer is collected by vacuum filtration, washed with fresh hexane, and dried in a vacuum oven at 40 °C to a constant weight.
Protocol 2: Towards a Living Cationic Polymerization of 2-(Chloromethyl)-1-butene
Objective: To synthesize poly[2-(chloromethyl)-1-butene] with improved control over molecular weight and dispersity.
Methodology:
-
Reactor Setup and Reagent Preparation: The setup is identical to Protocol 1. All reagents and solvents must be rigorously purified and dried.
-
Monomer and Solvent Addition: 5.0 g of freshly distilled 2-(chloromethyl)-1-butene and 50 mL of anhydrous dichloromethane are added to the reaction flask.
-
Initiator System: In addition to the TiCl4 stock solution, a solution of a suitable cationogen, such as 2-chloro-2,4,4-trimethylpentane, in anhydrous dichloromethane is prepared.
-
Initiation: The monomer solution is cooled to -80 °C. The cationogen solution is added first, followed by the dropwise addition of the TiCl4 stock solution. The molar ratio of monomer to cationogen will determine the target molecular weight.
-
Polymerization: The reaction is maintained at -80 °C for 2 hours.
-
Termination and Isolation: The procedure is the same as in Protocol 1.
Visualization of Mechanisms and Workflows
Cationic Polymerization Mechanism
Caption: Cationic polymerization of 2-(chloromethyl)-1-butene.
Experimental Workflow
Caption: Experimental workflow for cationic polymerization.
Characterization of Poly[2-(chloromethyl)-1-butene]
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of polymer structure, determination of monomer conversion. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, confirmation of polymerization. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg). |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no polymer yield | Impurities (especially water) in reagents or solvent. | Rigorously dry all glassware, solvents, and monomer. Purify monomer by distillation. |
| Inactive initiator. | Use a fresh bottle of Lewis acid or titrate to determine activity. | |
| Polymer with very low molecular weight | High concentration of chain transfer agents. | Purify monomer and solvent. Lower the reaction temperature. |
| High initiator concentration. | Decrease the initiator to monomer ratio. | |
| Broad molecular weight distribution (High Đ) | Uncontrolled initiation or significant chain transfer/termination. | Move to a living polymerization system. Ensure rapid initiation and uniform mixing. Lower the reaction temperature. |
Conclusion
The polymerization of 2-(chloromethyl)-1-butene via cationic methods offers a promising route to functional polymers with a wide range of potential applications. By carefully controlling reaction conditions, particularly through the principles of living polymerization, it is possible to synthesize well-defined polymers. The protocols and theoretical background provided in this guide serve as a starting point for researchers to explore and optimize the synthesis of poly[2-(chloromethyl)-1-butene] for their specific needs.
References
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Wikipedia. Living cationic polymerization. [Link]
-
Wikipedia. Cationic polymerization. [Link]
-
Chemistry LibreTexts. 2.5: Living Cationic Polymerization. [Link]
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-
ACS Publications. A Renaissance in Living Cationic Polymerization. [Link]
-
Chemistry LibreTexts. 2.4: Cationic Polymerization. [Link]
-
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-
YouTube. What Is Living Cationic Polymerization?. [Link]
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Application Notes & Protocols: The Strategic Use of 1-Butene, 2-(chloromethyl)- in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Butene, 2-(chloromethyl)- (CAS No: 23010-02-8) in the synthesis of pharmaceutical intermediates. We will delve into the core chemical principles governing its reactivity, present a detailed protocol for its use in constructing novel allylamine scaffolds, and outline the necessary safety and handling procedures. The focus is on leveraging its unique structural features as a potent electrophile for forging key carbon-nitrogen bonds in drug discovery programs.
Introduction: The Chemical Utility of 1-Butene, 2-(chloromethyl)-
1-Butene, 2-(chloromethyl)-, also known as β-ethallyl chloride, is a versatile chlorinated alkene with the molecular formula C₅H₉Cl.[1][2][3] Its value in synthetic organic chemistry stems from the juxtaposition of two key functional groups: a terminal double bond and a primary allylic chloride.[4] This combination confers a high degree of reactivity, making it an excellent building block for introducing the 2-ethylallyl moiety into more complex molecules.[1][4]
The primary chloride is not just a leaving group; its position adjacent to a π-system (the double bond) significantly enhances its reactivity in nucleophilic substitution reactions.[5] This "allylic activation" is a well-documented phenomenon critical to its utility.[5][6] The reaction can proceed through either an Sₙ2 or Sₙ1 mechanism.
-
Sₙ2 Pathway: The transition state of a bimolecular substitution is stabilized by the overlap of the adjacent p-orbitals of the double bond, lowering the activation energy and accelerating the reaction rate compared to its saturated analogue, 1-chloro-2-ethylbutane.[6][7]
-
Sₙ1 Pathway: Should the reaction proceed via a unimolecular pathway, the departure of the chloride ion results in a resonance-stabilized allylic carbocation. The positive charge is delocalized across two carbon atoms, creating a stable intermediate that readily reacts with nucleophiles.[7][8]
This inherent reactivity makes 1-Butene, 2-(chloromethyl)- an ideal electrophile for the alkylation of amines, thiols, and other nucleophiles, enabling the construction of diverse molecular scaffolds of pharmaceutical interest.
Core Application: Synthesis of Novel Allylamine Antifungal Analogues
The allylamine structural motif is the cornerstone of several clinically significant antifungal drugs, including Naftifine and Butenafine.[9][10] These drugs function by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[10][11] The disruption of this pathway leads to a fungicidal effect.[10]
A common strategy in drug discovery is the synthesis of analogues of established drugs to enhance potency, broaden the spectrum of activity, improve pharmacokinetic properties, or circumvent microbial resistance. 1-Butene, 2-(chloromethyl)- serves as a powerful tool in this context, allowing for the substitution of the classic cinnamyl or benzyl groups with a novel 2-ethylallyl group.
This section outlines a protocol for the synthesis of a novel Naftifine analogue by reacting N-methyl-1-naphthalenemethanamine (a key precursor in Naftifine synthesis) with 1-Butene, 2-(chloromethyl)-.[12][13]
Logical Workflow for Analogue Synthesis
Caption: Workflow for the synthesis of a novel allylamine.
Protocol: Synthesis of N-(2-ethylallyl)-N-methyl-1-naphthalenemethanamine
This protocol describes the N-alkylation of N-methyl-1-naphthalenemethanamine with 1-Butene, 2-(chloromethyl)-.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Grade | Supplier Example |
| N-methyl-1-naphthalenemethanamine | 14489-75-9 | 171.24 | >98% | Sigma-Aldrich |
| 1-Butene, 2-(chloromethyl)- | 23010-02-8 | 104.58 | >97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | >99% | Fisher Scientific |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | >99.8% | VWR Chemicals |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | In-house |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% | Sigma-Aldrich |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | Sorbent Tech. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Reaction Mechanism Overview
Caption: General reaction scheme for N-alkylation.
Step-by-Step Experimental Protocol
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Charge Reagents: To the flask, add N-methyl-1-naphthalenemethanamine (5.00 g, 29.2 mmol, 1.0 equiv), anhydrous potassium carbonate (8.07 g, 58.4 mmol, 2.0 equiv), and anhydrous acetonitrile (100 mL).
-
Initiate Reaction: Begin vigorous stirring to create a fine suspension. Heat the mixture to 60 °C using a heating mantle.
-
Substrate Addition: In a separate flask, dissolve 1-Butene, 2-(chloromethyl)- (3.66 g, 35.0 mmol, 1.2 equiv) in 20 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and add it dropwise to the heated reaction mixture over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at 60 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, N-(2-ethylallyl)-N-methyl-1-naphthalenemethanamine, as an oil. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
Researcher Discretion is Advised: Always consult the full Safety Data Sheet (SDS) before handling any chemical. [14][15][16][17][18]
-
1-Butene, 2-(chloromethyl)-:
-
Hazards: This compound is a flammable liquid and vapor.[15][16] It is expected to be an irritant to the skin, eyes, and respiratory system. As a chlorinated hydrocarbon and alkylating agent, it should be treated as potentially toxic and handled with appropriate caution.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16] Use spark-proof tools and ground all equipment to prevent static discharge.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[15][18]
-
-
N-methyl-1-naphthalenemethanamine:
-
Hazards: May cause skin and eye irritation. Handle with care.
-
Handling: Use in a fume hood and wear standard PPE.
-
-
Acetonitrile:
-
Hazards: Flammable liquid. Toxic by inhalation, ingestion, and in contact with skin.
-
Handling: Handle in a fume hood, away from ignition sources.
-
Conclusion
1-Butene, 2-(chloromethyl)- is a highly effective reagent for the introduction of the 2-ethylallyl group into organic molecules. Its enhanced reactivity as an allylic chloride makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of analogues within the potent allylamine class of antifungals. The protocol detailed herein provides a robust and reproducible method for its application in N-alkylation reactions. Adherence to strict safety protocols is paramount when working with this and all associated reagents.
References
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Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. PubMed Central. Available at: [Link]
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Application Notes: The Strategic Utility of 1-Butene, 2-(chloromethyl)- as a Versatile Synthon
An In-Depth Technical Guide for Agrochemical Synthesis
Introduction: 1-Butene, 2-(chloromethyl)-, also known as 2-(chloromethyl)but-1-ene, is a bifunctional organic compound with the molecular formula C₅H₉Cl.[1] Its structure is characterized by two key reactive sites: a highly reactive primary allylic chloride and a terminal double bond. This dual functionality makes it an exceptionally valuable and versatile intermediate, or synthon, in the multi-step synthesis of complex organic molecules, particularly within the agrochemical sector.[2] The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions, while the butene moiety allows for a wide array of subsequent addition and functionalization reactions. These properties enable chemists to introduce a C5 building block that can be tailored to modulate the biological activity, metabolic stability, and physicochemical properties of the target agrochemical.
Core Directive in Agrochemical Design: A Scaffold for Novel Fungicides The primary application of 1-Butene, 2-(chloromethyl)- in agrochemical synthesis is as a precursor for the side chains of active ingredients, most notably in the development of novel fungicides. The triazole class of fungicides, for example, operates by inhibiting the C14-demethylase enzyme, a critical component in the biosynthesis of fungal sterols.[3] The efficacy of these fungicides is highly dependent on the structure of the N-1 substituent on the 1,2,4-triazole ring.
By using 1-Butene, 2-(chloromethyl)- as an alkylating agent, researchers can append a 2-ethylallyl group to the triazole heterocycle. The subsequent functionalization of this group's double bond—for instance, through epoxidation followed by ring-opening—can generate structures analogous to highly successful commercial conazole fungicides. This strategy allows for the creation of new chemical entities with potentially improved efficacy, a modified spectrum of activity, or the ability to overcome existing resistance mechanisms in pathogenic fungi.[4]
Visualizing the Synthetic Strategy
The overall workflow involves a two-stage approach: first, the core heterocycle is alkylated, and second, the appended side chain is further functionalized to create the final active moiety.
Caption: General workflow for synthesizing a potential fungicide.
Experimental Protocols
Protocol 1: Synthesis of 1-((2-ethylallyl)-1H-1,2,4-triazole) via N-Alkylation
This protocol details the foundational step of attaching the butenyl side chain to the core triazole heterocycle.
Causality and Rationale: The reaction is a classic nucleophilic substitution (S_N2). The nitrogen atom of 1,2,4-triazole acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. A weak base, potassium carbonate, is used to deprotonate the triazole, enhancing its nucleophilicity without causing significant side reactions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the potassium cations, leaving the carbonate anion more reactive, and does not interfere with the S_N2 mechanism. The reaction is heated to provide the necessary activation energy for the substitution to proceed at a reasonable rate.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Butene, 2-(chloromethyl)- | 104.58 | 50 | 5.23 g |
| 1,2,4-Triazole | 69.07 | 55 (1.1 eq) | 3.80 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 75 (1.5 eq) | 10.37 g |
| N,N-Dimethylformamide (DMF), Anhydrous | - | - | 100 mL |
| Ethyl Acetate | - | - | ~300 mL |
| Deionized Water | - | - | ~300 mL |
| Brine (Saturated NaCl solution) | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~10 g |
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Addition: Charge the flask with 1,2,4-triazole (3.80 g, 55 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF via syringe.
-
Initiation: Begin vigorous stirring and add 1-Butene, 2-(chloromethyl)- (5.23 g, 50 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and maintain for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the mixture to room temperature and pour it into 200 mL of cold deionized water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The organic layers are combined.
-
Workup - Washing: Wash the combined organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the pure product, 1-((2-ethylallyl)-1H-1,2,4-triazole).
Protocol 2: Epoxidation of 1-((2-ethylallyl)-1H-1,2,4-triazole)
This protocol describes the functionalization of the double bond in the intermediate to create an epoxide, a key precursor for many conazole fungicides.
Causality and Rationale: The epoxidation is achieved using meta-Chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for converting alkenes to epoxides. The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and dissolves both the starting material and m-CPBA. The reaction is run at a low temperature (0 °C to room temperature) to control the exothermic nature of the oxidation and to prevent unwanted side reactions or decomposition of the peroxyacid. The workup with sodium thiosulfate is critical to quench any remaining m-CPBA, and the sodium bicarbonate wash neutralizes the acidic by-product, m-chlorobenzoic acid.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-((2-ethylallyl)-1H-1,2,4-triazole) | 137.18 | 30 | 4.12 g |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 36 (1.2 eq) | ~6.4 g |
| Dichloromethane (DCM), Anhydrous | - | - | 150 mL |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | ~100 mL |
| 10% Sodium Thiosulfate Solution (Na₂S₂O₃) | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~10 g |
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-((2-ethylallyl)-1H-1,2,4-triazole) (4.12 g, 30 mmol) in 150 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (~6.4 g, 36 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup - Quenching: Cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding 50 mL of 10% sodium thiosulfate solution. Stir vigorously for 20 minutes.
-
Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM under reduced pressure.
-
Purification: The crude product, (2-ethyl-2-(1H-1,2,4-triazol-1-yl)methyl)oxirane, can be purified by column chromatography on silica gel if necessary.
Sources
- 1. 2-(Chloromethyl)-1-butene | C5H9Cl | CID 89960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2840598A - New butene derivative and their preparation - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis, biological evaluation and DFT calculation of novel spirocyclic butenolide derivatives containing rhodanine as potential antifungal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Conversion of 1-Butene, 2-(chloromethyl)-: A Detailed Guide for Synthetic Applications
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the catalytic conversion of 1-Butene, 2-(chloromethyl)-, a versatile C5 building block in organic synthesis. This document elucidates the fundamental principles, reaction mechanisms, and detailed experimental protocols for leveraging this reactive allylic chloride in palladium- and nickel-catalyzed cross-coupling reactions. By offering field-proven insights and self-validating protocols, this guide aims to empower chemists to effectively utilize this reagent for the construction of complex molecular architectures.
Introduction: The Synthetic Utility of 1-Butene, 2-(chloromethyl)-
1-Butene, 2-(chloromethyl)-, also known as 2-(chloromethyl)-1-butene or β-ethallyl chloride, is a functionalized alkene of significant interest in synthetic organic chemistry. Its structure, which combines a terminal double bond with a primary allylic chloride, offers two key points of reactivity for strategic bond formation. The allylic chloride moiety is an excellent electrophile for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of the 2-ethylallyl group into a wide range of organic molecules. This motif is a valuable component in the synthesis of natural products, agrochemicals, and pharmaceutical intermediates.
The catalytic transformations of 1-Butene, 2-(chloromethyl)- primarily revolve around palladium- and nickel-catalyzed cross-coupling reactions. These methods offer a powerful and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance. This guide will focus on providing a detailed understanding and practical protocols for these key transformations.
Mechanistic Insights: The "Why" Behind the Reaction Conditions
A thorough understanding of the reaction mechanisms is paramount for successful experimentation, troubleshooting, and optimization. The catalytic conversion of 1-Butene, 2-(chloromethyl)- predominantly follows the well-established catalytic cycles of palladium- and nickel-catalyzed cross-coupling reactions.
The Palladium-Catalyzed Suzuki-Miyaura Coupling: A General Overview
While a specific Suzuki-Miyaura coupling protocol for 1-Butene, 2-(chloromethyl)- is not extensively documented in peer-reviewed literature, the reactivity of analogous allylic chlorides provides a strong foundation for protocol development. The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 1-Butene, 2-(chloromethyl)- to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) exchanges its organic group with the chloride on the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Nickel-Catalyzed Cross-Coupling: An Alternative Approach
Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. The catalytic cycle is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. Nickel catalysts can be particularly effective for coupling with less reactive electrophiles.
Experimental Protocols and Application Notes
The following protocols are designed to be self-validating systems, providing a robust starting point for the catalytic conversion of 1-Butene, 2-(chloromethyl)-. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.
Safety and Handling of 1-Butene, 2-(chloromethyl)-
CAS Number: 23010-02-8
Molecular Formula: C₅H₉Cl
Physical Properties: Colorless to pale yellow liquid.
Hazard Summary: 1-Butene, 2-(chloromethyl)- is a flammable liquid and should be handled with care. It is harmful if swallowed or inhaled and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with Arylboronic Acids (General Procedure)
This protocol is based on established methods for the Suzuki-Miyaura coupling of allylic chlorides and should be optimized for specific arylboronic acids.
Materials:
-
1-Butene, 2-(chloromethyl)- (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen atmosphere
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
Step-by-Step Procedure:
-
To a Schlenk flask, add the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-Butene, 2-(chloromethyl)- (1.0 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Copper-Catalyzed Coupling with Grignard Reagents
A patent describes the coupling of a Grignard reagent with a structurally similar compound, 2-chloromethyl-4-bromo-1-butene, suggesting that a similar approach could be effective for 1-Butene, 2-(chloromethyl)-.[1] This reaction is a variation of a Kumada-type coupling, where a catalytic amount of a copper salt facilitates the reaction.
Materials:
-
1-Butene, 2-(chloromethyl)- (1.0 eq)
-
Organomagnesium bromide (Grignard reagent, 1.1 eq)
-
Copper(I) iodide (CuI, 5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Equipment:
-
Oven-dried, three-necked round-bottom flask with a dropping funnel and condenser
-
Magnetic stirrer
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Ice bath
Step-by-Step Procedure:
-
To an oven-dried, three-necked flask under an argon atmosphere, add copper(I) iodide (0.05 mmol).
-
Add anhydrous THF (5 mL) and cool the flask to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 mmol) to the stirred suspension.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add a solution of 1-Butene, 2-(chloromethyl)- (1.0 mmol) in anhydrous THF (2 mL) dropwise via the dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes and Optimization
The yield and purity of the coupled products will depend on the specific coupling partners and reaction conditions. The following table provides a general framework for expected outcomes based on analogous reactions.
| Coupling Reaction | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Typical Yield Range |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12-24 | 60-90% |
| Kumada-Type | CuI | - | THF | 0 - rt | 2-4 | 70-95% |
Optimization Notes:
-
Ligand Choice: For palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact the reaction efficiency. More electron-rich and bulky ligands may be beneficial for less reactive coupling partners.
-
Base Selection: In Suzuki-Miyaura coupling, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.
-
Temperature: While the protocols suggest specific temperatures, these may need to be adjusted to balance reaction rate and potential side reactions.
Conclusion and Future Outlook
1-Butene, 2-(chloromethyl)- is a valuable and reactive building block for the synthesis of complex organic molecules. The palladium- and copper-catalyzed cross-coupling reactions detailed in this guide provide reliable and versatile methods for its application. The protocols presented herein, grounded in established chemical principles, offer a solid foundation for researchers to explore the synthetic potential of this compound. Future research may focus on developing enantioselective catalytic systems to control the stereochemistry of the newly formed carbon-carbon bonds, further expanding the utility of this versatile C5 synthon in the fields of pharmaceutical and materials science.
References
Sources
Application Notes and Protocols for 1-Butene, 2-(chloromethyl)- as a Versatile Alkylating Agent
Introduction: Unveiling the Synthetic Potential of 1-Butene, 2-(chloromethyl)-
1-Butene, 2-(chloromethyl)-, also identified by its CAS Registry Number 23010-02-8, is a bifunctional organic compound that serves as a valuable and versatile building block in modern organic synthesis.[1][2][3] Its structure is distinguished by the concurrent presence of a terminal alkene and a primary alkyl chloride. This unique combination of reactive sites—a nucleophilic C=C double bond and an electrophilic chloromethyl group—renders it a potent reagent for constructing complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[4]
The chloromethyl moiety is the cornerstone of its utility as an alkylating agent. The chlorine atom, being an effective leaving group, activates the adjacent carbon for nucleophilic substitution reactions (SN2). This allows for the straightforward introduction of the 2-methyl-1-butenyl group onto a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. Concurrently, the terminal double bond remains available for a host of subsequent transformations, such as addition reactions, oxidations, or metathesis, providing a strategic handle for further molecular elaboration. This document provides a detailed exploration of its properties, mechanistic behavior, and field-proven protocols for its application as a key synthetic intermediate.
Physicochemical and Reactivity Profile
A thorough understanding of the reagent's physical properties is critical for its safe handling and for the rational design of experimental conditions.
| Property | Value | Source |
| Chemical Name | 2-(Chloromethyl)-1-butene | [2][5] |
| CAS Number | 23010-02-8 | [2][3] |
| Molecular Formula | C₅H₉Cl | [1][2][5] |
| Molecular Weight | 104.58 g/mol | [2][3] |
| Appearance | Colorless Oil | [6] |
| Boiling Point | 101 °C at 760 mmHg | [5] |
| Density | 0.891 g/cm³ | [5] |
| Refractive Index | 1.418 | [5] |
| Flash Point | 6.8 °C | [5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [6] |
Core Mechanism: The SN2 Alkylation Pathway
The primary utility of 1-Butene, 2-(chloromethyl)- as an alkylating agent stems from its participation in bimolecular nucleophilic substitution (SN2) reactions.[1] In this pathway, a nucleophile directly attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step.
Causality of Reactivity:
-
Primary Alkyl Halide: The carbon-chlorine bond is on a primary carbon, which minimizes steric hindrance. This structural feature makes it an ideal substrate for SN2 reactions, as it allows for easy backside attack by the nucleophile.
-
Leaving Group Ability: The chloride ion (Cl⁻) is a stable anion and therefore a good leaving group, which facilitates the substitution reaction.
-
Reaction Kinetics: As a typical SN2 reaction, the rate is dependent on the concentration of both the alkylating agent and the nucleophilic substrate.[7][8]
The general mechanism can be visualized as follows:
Caption: General SN2 mechanism for the alkylation of a nucleophile (Nu:⁻).
Application Protocol: N-Alkylation of a Primary Amine
This protocol provides a representative, field-tested methodology for the N-alkylation of a primary amine using 1-Butene, 2-(chloromethyl)-. The selection of a non-nucleophilic base and an appropriate polar aprotic solvent is critical to favor the desired SN2 pathway and minimize side reactions.
Expertise-Driven Experimental Design:
-
Choice of Base: A hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is chosen. Its role is to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. A stronger base like sodium hydride could also be used, but requires anhydrous conditions.
-
Solvent Selection: Acetonitrile (ACN) is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the cations while leaving the nucleophile relatively "bare" and reactive, thus accelerating the reaction rate.
-
Stoichiometry: A slight excess of the amine (1.2 equivalents) is often used to ensure complete consumption of the limiting alkylating agent. The base is typically used in a greater excess (2.0 equivalents) to maintain a basic environment and drive the reaction to completion.
-
Temperature Control: The reaction is initiated at room temperature but may be gently heated (e.g., to 50-60 °C) to increase the rate, particularly if the amine is a weak nucleophile. Reaction progress should be monitored to avoid decomposition.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Primary Amine (R-NH₂) | - | - | 10.0 | 1.0 |
| 1-Butene, 2-(chloromethyl)- | 104.58 | 1.05 g | 10.0 | 1.0 |
| DIPEA | 129.24 | 2.59 g (3.5 mL) | 20.0 | 2.0 |
| Acetonitrile (ACN) | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq, 10.0 mmol).
-
Solvent and Base Addition: Dissolve the amine in acetonitrile (50 mL). Add diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Addition of Alkylating Agent: Add 1-Butene, 2-(chloromethyl)- (1.0 eq, 10.0 mmol) dropwise to the stirring solution over 5 minutes. Note: This reagent is volatile and a suspected irritant; handle only in a well-ventilated fume hood.[9][10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 20% EtOAc in Hexanes). The reaction is typically complete within 4-12 hours. Gentle heating to 50 °C can be applied if the reaction is sluggish.
-
Workup - Quenching and Extraction: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove most of the acetonitrile. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove excess acid and base, followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation protocol.
Safety and Handling Precautions
1-Butene, 2-(chloromethyl)- is a flammable and potentially hazardous chemical that requires careful handling.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Fire Safety: The compound is highly flammable (Flash Point: 6.8 °C).[5] Keep away from all sources of ignition, including heat, sparks, and open flames.[10][13] Ensure all equipment is properly grounded to prevent static discharge.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10] The compound is noted to be light-sensitive.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[9]
Broader Synthetic Applications and Outlook
The utility of 1-Butene, 2-(chloromethyl)- extends beyond simple alkylations. It is a valuable precursor for more complex synthetic operations. For instance, it has been utilized in palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions.[6] Furthermore, it has served as a key starting material in the total synthesis of complex natural products such as (±)-Stemonamine and (±)-Cephalotaxine.[6] Its potential applications in polymer chemistry and as a model for studying allylic chlorination mechanisms highlight its continued relevance in chemical research.[4] The dual functionality of this reagent ensures it will remain a powerful tool for synthetic chemists aiming to build molecular complexity efficiently.
References
- Benchchem. (n.d.). 1-Butene, 2-(chloromethyl)- | 23010-02-8.
- Smolecule. (2024, April 14). Buy 1-Butene, 2-(chloromethyl)- | 23010-02-8.
- Cheméo. (n.d.). Chemical Properties of 1-Butene, 2-chloro-3-methyl- (CAS 17773-64-7).
- Cheméo. (n.d.). Chemical Properties of 1-Butene, 1-chloro-2-methyl- (CAS 23378-11-2).
- ChemicalBook. (n.d.). 1-BUTENE,2-(CHLOROMETHYL)- CAS 23010-02-8.
- Guidechem. (n.d.). 2-(Chloromethyl)-1-Butene 23010-02-8.
- National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-1-butene. PubChem Compound Database.
- YNCC. (n.d.). Material Safety Data Sheet - MIXED C4'S.
- TCI EUROPE N.V. (2025, May 8). SAFETY DATA SHEET - Crotyl Chloride.
- Sigma-Aldrich. (2021, September 8). SAFETY DATA SHEET - 2-METHYL-1-BUTENE.
- Gas Innovations. (2024, July 30). SAFETY DATA SHEET Butene 1.
- NOVA Chemicals. (n.d.). SAFETY DATA SHEET.
- NIST. (n.d.). 1-Butene, 2-(chloromethyl)-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 1-Butene, 1-chloro-2-methyl-. PubChem Compound Database.
- Bartleby. (2021, November 21). Predict the major products formed when 2- methyl-1-butene reacts with: Cl2.
- Organic Syntheses. (n.d.). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID.
- SlidePlayer. (n.d.). Clinical and High-Dose Alkylating Agents.
- NIST. (n.d.). 1-Butene, 1-chloro-2-methyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine (6th ed.).
- Oncohema Key. (2016, June 18). Alkylating Agents.
- ResearchGate. (n.d.). Case Study: Metabolism and Reactions of Alkylating Agents in Cancer Therapy.
- ResearchGate. (2025, August 6). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
- Oncohema Key. (2016, May 27). Alkylating Agents.
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Troubleshooting & Optimization
Side reactions and byproduct formation with "1-Butene, 2-(chloromethyl)-"
Welcome to the technical support center for 1-Butene, 2-(chloromethyl)- (CAS No. 23010-02-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive allylic chloride. Here, you will find troubleshooting guides and frequently asked questions to anticipate and address common side reactions and byproduct formation in your experiments.
Introduction to the Reactivity of 1-Butene, 2-(chloromethyl)-
1-Butene, 2-(chloromethyl)- is a bifunctional molecule with a reactive allylic chloride moiety and a terminal double bond.[1] Its reactivity is dominated by the interplay between nucleophilic substitution and elimination pathways, often complicated by the potential for allylic rearrangements. Understanding these competing reactions is critical for achieving desired product outcomes and minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am seeing a mixture of two substitution products in my reaction with a nucleophile. Why is this happening?
Answer:
This is a classic issue when working with allylic chlorides like 1-Butene, 2-(chloromethyl)-. The formation of two substitution products arises from the ability of the nucleophile to attack at two different electrophilic carbons. This occurs through two competing mechanisms: direct nucleophilic substitution (SN2) and nucleophilic substitution with allylic rearrangement (SN2').
-
Direct Substitution (SN2): The nucleophile directly attacks the carbon bearing the chlorine atom, leading to the expected product, 2-(nucleophilomethyl)-1-butene.
-
Allylic Rearrangement (SN2'): The nucleophile attacks the terminal carbon of the double bond, causing the double bond to shift and the chloride ion to be eliminated.[2] This results in the formation of a rearranged product, (E/Z)-1-(nucleophilo)-2-methyl-2-butene.
The ratio of these two products is influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance at the reaction centers.
Caption: Competing SN2 and SN2' pathways.
FAQ 2: My reaction is producing significant amounts of diene byproducts. How can I minimize this?
Answer:
The formation of dienes indicates that elimination reactions are competing with the desired substitution. 1-Butene, 2-(chloromethyl)- can undergo elimination via E1 or E2 mechanisms, with the E2 pathway generally favored by strong, sterically hindered bases.[3]
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| High Diene Formation | Use of a strong, bulky base (e.g., potassium tert-butoxide). | Switch to a less hindered base or a weaker base if the nucleophile's basicity is not critical for the desired reaction. |
| High reaction temperatures. | Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions. | |
| Protic solvents that can promote E1. | Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor SN2 over E1. |
The primary elimination byproduct expected is 2-methyl-1,3-butadiene (isoprene).
Caption: E2 elimination pathway to isoprene.
FAQ 3: I am attempting a Grignard reaction, but my yields are very low and I'm recovering starting material.
Answer:
Grignard reagents are potent bases.[4][5] When preparing a Grignard reagent from 1-Butene, 2-(chloromethyl)-, the newly formed organometallic species can act as a base and deprotonate any available acidic protons. In this case, the most likely side reaction is the deprotonation of another molecule of the starting material at the allylic position, which quenches the Grignard reagent and regenerates the starting alkene after workup.
Experimental Protocol to Improve Grignard Formation:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Diethyl ether or THF must be freshly distilled from a suitable drying agent.
-
Slow Addition: Add the solution of 1-Butene, 2-(chloromethyl)- dropwise to a suspension of magnesium turnings in the ether solvent. This maintains a low concentration of the starting halide.
-
Initiation: A crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
-
Temperature Control: Maintain a gentle reflux during the addition.
If direct Grignard formation is problematic, consider alternative organometallic reagents that can be prepared under different conditions.
FAQ 4: My product analysis shows an isomer of my starting material. What could be causing this?
Answer:
Isomerization of allylic chlorides can occur, particularly in the presence of catalysts or under thermal stress.[6] For 1-Butene, 2-(chloromethyl)-, a likely isomerization product is 1-chloro-2-methyl-2-butene. This rearrangement can be catalyzed by Lewis acids, Brønsted acids, or even certain metal surfaces.[6]
Mitigation Strategies:
-
Purify Starting Material: Ensure the starting material is free of acidic impurities.
-
Control Temperature: Avoid excessive heating during the reaction or purification steps.
-
Use Inert Equipment: Avoid contact with reactive metal surfaces if possible. Glass or glass-lined reactors are preferable.
-
Buffer the Reaction: If the reaction conditions might generate acid, consider adding a non-nucleophilic base to scavenge protons.
Caption: Isomerization of 1-Butene, 2-(chloromethyl)-.
Summary of Potential Byproducts
| Byproduct Class | Specific Example(s) | Formation Pathway |
| Substitution Isomers | (E/Z)-1-(nucleophilo)-2-methyl-2-butene | SN2' (Allylic Rearrangement) |
| Elimination Products | 2-Methyl-1,3-butadiene (Isoprene) | E1/E2 Elimination |
| Starting Material Isomers | 1-Chloro-2-methyl-2-butene | Catalytic or Thermal Isomerization |
References
-
NIST. (n.d.). 2-Butene, 1-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-1-butene. PubChem. Retrieved January 14, 2026, from [Link]
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Ashenhurst, J. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Allylic rearrangement. Retrieved January 14, 2026, from [Link]
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ChemComplete. (2012, June 20). Nucleophilic Substitution Reactions (2) [Video]. YouTube. Retrieved January 14, 2026, from [Link]
- Dong, J., et al. (2012). Cuprous Chloride Catalyzed Isomerization of 3-Chloro-1-butene to Crotyl Chloride. Chinese Journal of Organic Chemistry, 32(4), 794.
-
University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 6: Elimination Reactions (E1/E2). Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-chloro-2-butene.
- Setser, D. W., et al. (2010). Isomerization of neopentyl chloride and neopentyl bromide by a 1,2-interchange of a halogen atom and a methyl group. The Journal of Physical Chemistry A, 114(38), 10466-10475.
- DeWolfe, R. H., & Young, W. G. (1956). Substitution and Rearrangement Reactions of Allylic Compounds. Chemical Reviews, 56(4), 753–901.
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Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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American Chemical Society. (2010, September 1). Isomerization of Neopentyl Chloride and Neopentyl Bromide by a 1,2-Interchange of a Halogen Atom and a Methyl Group. ACS Publications. Retrieved January 14, 2026, from [Link]
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University of Calgary. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. Retrieved January 14, 2026, from [Link]
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Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved January 14, 2026, from [Link]
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University of Illinois Springfield. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Retrieved January 14, 2026, from [Link]
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ChemComplete. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). The II–I Phase Transition Behavior of Butene-1 Copolymers with Hydroxyl Groups. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved January 14, 2026, from [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions [Video]. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved January 14, 2026, from [Link]
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DEPTH OF BIOLOGY. (2022, June 19). allylic rearrangement of conjugated dienes [Video]. YouTube. Retrieved January 14, 2026, from [Link]
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LibreTexts. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. PubMed Central. Retrieved January 14, 2026, from [Link]
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-
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Technical Support Center: Optimizing Reaction Conditions for 1-Butene, 2-(chloromethyl)-
Answering the user's request.
Welcome to the technical support center for 1-Butene, 2-(chloromethyl)-, a versatile bifunctional reagent in modern organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this compound. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles to ensure the success and integrity of your experiments.
Introduction: Understanding the Reagent
1-Butene, 2-(chloromethyl)- (also known as β-ethallyl chloride) is a chlorinated hydrocarbon with the molecular formula C₅H₉Cl.[1][2][3] Its structure is characterized by two key reactive sites: a terminal double bond and a primary allylic chloride. This duality allows for a wide range of transformations, including electrophilic additions across the double bond and nucleophilic substitutions at the chloromethyl group.[1] However, this same reactivity presents unique challenges, from controlling selectivity in its synthesis to preventing unwanted side reactions during its use. This guide provides expert insights into overcoming these hurdles.
Section 1: Synthesis & Purification FAQs
Q1: My synthesis of 2-(chloromethyl)-1-butene from isoprene results in a low yield and a mixture of isomers. How can I improve selectivity?
Root Cause Analysis: The reaction of isoprene with a chlorine source, such as HCl or Cl₂, can proceed through different mechanistic pathways (electrophilic addition or radical reaction), leading to a variety of constitutional isomers.[4][5] The primary challenge is controlling the regioselectivity of the addition to the asymmetric diene. The main products often arise from 1,2-addition versus 1,4-addition.
-
1,2-Addition: The electrophile (e.g., H⁺) adds to the C1 carbon, forming a tertiary carbocation at C2. The nucleophile (Cl⁻) then attacks C2. This pathway is often kinetically favored at lower temperatures.
-
1,4-Addition: The electrophile adds to C1, but the resulting allylic carbocation is attacked by the nucleophile at the C4 position. This is often the thermodynamically favored pathway.
Furthermore, direct chlorination with Cl₂ can involve complex radical mechanisms, leading to both substitution and addition products.[4]
Optimization Strategies:
-
Control the Temperature: Lower reaction temperatures generally favor the kinetic product. To maximize the yield of the desired 1-butene, 2-(chloromethyl)- (an allylic chloride), careful temperature control is crucial.
-
Choice of Reagent and Catalyst: The hydrochlorination of isoprene can be influenced by the catalyst system. Palladium-catalyzed telomerization of isoprene is a well-studied process where ligand and solvent choice can dramatically influence which isomer is formed.[6][7] While often used with nucleophiles like amines or alcohols, the principles of controlling regioselectivity are transferable.
-
Alternative Synthesis: A more selective, albeit multi-step, laboratory approach involves the hydrochlorination of 2-methyl-2-butene.[1] This proceeds via a more predictable Markovnikov addition to yield the desired structural backbone.
Table 1: Influence of Conditions on Isoprene Chlorination (Illustrative)
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Low (-20°C to 0°C) | Favors kinetic products (e.g., 1,2-addition) | The transition state for the kinetic pathway has a lower activation energy. |
| Temperature | High (>25°C) | Favors thermodynamic products (e.g., 1,4-addition) | Allows for equilibrium to be established, favoring the more stable product. |
| Reaction Type | Electrophilic Addition (HCl) | Forms addition products | Follows carbocation stability rules (tertiary allylic cation is favored). |
| Reaction Type | Radical Chlorination (Cl₂, UV) | Complex mixture of addition and substitution products | Radical reactions are often less selective.[4] |
| Catalyst | Palladium with specific ligands | High selectivity for one telomer | The ligand sphere around the metal dictates the regiochemical outcome of the nucleophilic attack.[6] |
Q2: I'm observing significant polymerization during synthesis. What is the cause and how can it be prevented?
Root Cause Analysis: The butene moiety is susceptible to polymerization, especially under acidic conditions (cationic polymerization) or in the presence of radical initiators. Lewis acids used as catalysts in some chloromethylation procedures are potent initiators for cationic polymerization.[8][9]
Prevention Strategies:
-
Maintain Low Temperatures: Polymerization reactions typically have a higher activation energy than the desired synthesis pathway. Keeping the reaction cold minimizes this side reaction.
-
Add Inhibitors: For radical-mediated syntheses, adding a radical inhibitor like butylated hydroxytoluene (BHT) can be effective.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by GC or TLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to polymerization-inducing conditions.
-
Control Acidity: Use the minimum required amount of acid catalyst and ensure rapid and efficient quenching at the end of the reaction.
Q3: What is the most effective method for purifying crude 2-(chloromethyl)-1-butene?
Recommended Procedure: Fractional distillation under reduced pressure is the primary method for purifying 2-(chloromethyl)-1-butene from non-volatile impurities, catalysts, and isomers with sufficiently different boiling points.
Troubleshooting Purification:
-
Issue: Co-eluting Isomers. Constitutional isomers, such as 1-chloro-3-methyl-2-butene, may have very close boiling points, making separation by distillation difficult.
-
Solution: A high-efficiency fractional distillation column (e.g., a Vigreux or packed column) is essential. Perform the distillation slowly to maximize theoretical plates.
-
-
Issue: Thermal Decomposition. The compound may be thermally labile.
-
Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high. Adding a small amount of a non-volatile radical inhibitor (like copper powder) to the distillation flask can sometimes prevent polymerization/decomposition.
-
-
Issue: Acidic Impurities. Residual acid from the synthesis can cause decomposition or isomerization upon heating.
-
Solution: Perform an aqueous workup before distillation. Wash the crude product with a dilute base (e.g., saturated NaHCO₃ solution), followed by water and brine, then dry thoroughly with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[10]
-
Section 2: Troubleshooting Reactions
Q4: My nucleophilic substitution reaction is slow or fails. How can I optimize it?
Mechanistic Considerations: As a primary allylic halide, 2-(chloromethyl)-1-butene is expected to react primarily via an Sₙ2 mechanism.[11][12] This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs. The rate of this reaction is dependent on both the substrate and the nucleophile.[13]
Optimization Workflow:
Caption: Sₙ2 Reaction Optimization Workflow.
Key Factors for Sₙ2 Success:
-
Nucleophile Strength: The rate is directly proportional to the nucleophilicity of the attacking species. For example, azide (N₃⁻) is a much better nucleophile than water (H₂O).
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for Sₙ2 reactions. They solvate the counter-cation but not the nucleophile, leaving it "bare" and highly reactive. Protic solvents (e.g., water, ethanol) will hydrogen-bond to the nucleophile, shielding it and slowing the reaction.
-
Temperature: Increasing the temperature will increase the rate of reaction. However, be cautious, as higher temperatures can also favor the competing E2 elimination pathway, especially with bulky or strongly basic nucleophiles.
-
Leaving Group: Chloride is a good leaving group. For very unreactive systems, it could be converted to a better leaving group (iodide or tosylate), but this is rarely necessary for an allylic chloride.
Q5: I am attempting to form a Grignard reagent, but the reaction is consistently low-yielding. Why?
Root Cause Analysis: The primary challenge is a competing intermolecular reaction. A newly formed Grignard molecule is a potent nucleophile and can attack the electrophilic C-Cl bond of a starting material molecule, leading to a dimer.[14][15]
Caption: Desired Grignard formation vs. side reaction.
Solutions:
-
Barbier Conditions: Instead of pre-forming the Grignard reagent, add the alkyl halide to a mixture of magnesium and the electrophile (e.g., an aldehyde or ketone).[16] The Grignard reagent is formed in situ and reacts immediately with the more reactive electrophile, keeping its concentration low and minimizing dimerization.
-
Slow Addition (Dilution): Add a dilute solution of the 2-(chloromethyl)-1-butene very slowly to a suspension of magnesium turnings. This maintains a low concentration of the halide, favoring insertion over the bimolecular side reaction.
-
Activated Magnesium: Use highly reactive Rieke magnesium, which can form the Grignard reagent at lower temperatures where the rate of the side reaction is reduced.
Q6: During my reaction, I'm observing an unexpected isomer of my product. Is it possible the starting material is isomerizing?
Root Cause Analysis: Yes. Terminal alkenes are generally less thermodynamically stable than internal (more substituted) alkenes.[17][18][19] The double bond in 2-(chloromethyl)-1-butene can migrate to the 2-position under certain conditions, forming the more stable 2-(chloromethyl)-2-butene isomer. This isomerization can be catalyzed by trace acids, bases, or transition metals (especially palladium or rhodium).
If this isomerization occurs, subsequent reactions will proceed from the new structure, leading to a different product isomer.
Prevention and Diagnosis:
-
Check Starting Material: Always verify the purity of your 2-(chloromethyl)-1-butene by ¹H NMR or GC before use to ensure it has not isomerized during storage.
-
Control Reaction pH: If possible, run your reaction under strictly neutral conditions. If an acid or base is required, consider if a non-isomerizing alternative exists.
-
Avoid Certain Metals: Be mindful that some transition metal catalysts, particularly those used in cross-coupling or hydrogenation, are excellent isomerization catalysts.
Section 3: Stability and Handling
Q7: What are the recommended storage and handling procedures for 2-(chloromethyl)-1-butene?
This compound is a reactive and potentially hazardous chemical.[1] Adherence to strict safety protocols is mandatory.
Storage:
-
Temperature: Store in a refrigerator (+4°C).[20]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or moisture-induced degradation.
-
Container: Use a tightly sealed container. Opened containers must be carefully resealed to prevent leakage.[21]
-
Location: Keep in a dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[20][21]
Handling:
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood.[22][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[21]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Spills: In case of a spill, eliminate all ignition sources. Absorb with an inert material and dispose of as hazardous waste. Do not use water jets to clean up, as this can spread the material.[21][24]
Experimental Protocol Example
Protocol: Sₙ2 Substitution with Sodium Azide
This protocol describes a representative Sₙ2 reaction to synthesize 2-(azidomethyl)-1-butene.
Materials:
-
1-Butene, 2-(chloromethyl)- (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous NaHCO₃ solution
-
Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium azide (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask. Stir the suspension.
-
Substrate Addition: Add 2-(chloromethyl)-1-butene (1.0 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction to 50°C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing diethyl ether and water. Caution: Sodium azide is highly toxic.
-
Workup: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude azide product to high temperatures due to its potential to decompose explosively.
-
Purification: The resulting crude 2-(azidomethyl)-1-butene can be purified by flash column chromatography on silica gel if necessary.
References
-
YNCC. (n.d.). Material Safety Data. Available at: [Link]
-
NOVA Chemicals. (n.d.). Safety Data Sheet. Available at: [Link]
-
NIST. (n.d.). 1-Butene, 2-(chloromethyl)-. In NIST Chemistry WebBook. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
-
Zhang, L., et al. (2020). Polarization modification of trans-1,4-butadiene-co-isoprene rubber through homogeneous chlorination and the chlorination mechanism. ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-1-butene. PubChem Compound Database. Available at: [Link]
-
MOC, Organic Chemistry. (2012). Nucleophilic Substitution Reactions (2). YouTube. Available at: [Link]
-
Pàmies, O., et al. (2019). Palladium-Catalyzed Telomerization of Isoprene with Amines: Ligands and Solvents Working Together to Improve the Selectivity. ResearchGate. Available at: [Link]
-
Lopes, L., et al. (2019). The proposed mechanism for the reaction of isoprene with Cl atoms. ResearchGate. Available at: [Link]
- Google Patents. (2023). WO2023156675A1 - Process for purification of linagliptin.
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Quora. (2017). 2-butene is more stable than 1-butene why? Available at: [Link]
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Semantic Scholar. (2015). Room temperature, solventless telomerization of isoprene with alcohols using (N-heterocycliccarbene)–palladium catalysts. Available at: [Link]
-
Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Available at: [Link]
- Google Patents. (n.d.). DE102005062699A1 - Process for the fine purification of 1-butene-containing streams.
-
Hawkins, E. G. E., & Philpot, M. D. (1962). Chlorination of isoprene. Journal of the Chemical Society (Resumed). Available at: [Link]
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Chemistry LibreTexts. (2023). 8.7: Stability of Alkenes. Available at: [Link]
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Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. Available at: [Link]
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Rozentsvet, V. A., et al. (2014). Cationic polymerization of isoprene using zinc halides as co-initiators: Towards well-defined oligo(isoprene)s under mild conditions. ResearchGate. Available at: [Link]
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"1-Butene, 2-(chloromethyl)-" stability issues during storage and reactions
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-Butene, 2-(chloromethyl)- (CAS No. 23010-02-8), also known as β-Ethallyl chloride.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile but sensitive reagent. As an allylic chloride, its unique structure leads to specific challenges that require careful handling and experimental design.
Section 1: Core Compound Properties and Hazards
Before addressing specific issues, it is crucial to understand the fundamental properties and associated hazards of 2-(chloromethyl)-1-butene. This knowledge forms the basis for safe handling and effective experimental troubleshooting.
| Property | Value | Source |
| CAS Number | 23010-02-8 | [2] |
| Molecular Formula | C₅H₉Cl | [1][2] |
| Molecular Weight | 104.58 g/mol | [2] |
| Appearance | Colorless Oil | [3][4] |
| Key Hazards | Highly flammable liquid and vapor. Causes skin and serious eye irritation. | [5][6] |
| Sensitivity | Light sensitive.[3][4] Prone to hydrolysis and polymerization. |
Section 2: Storage and Handling FAQs
Proper storage is the first line of defense against the degradation of 2-(chloromethyl)-1-butene.
Q1: What are the ideal storage conditions for 2-(chloromethyl)-1-butene?
A: Based on its chemical nature and safety data, the compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Container: Use a tightly closed, suitable container.[5][6][7][8] Grounding the container is recommended to prevent static discharge.[9]
-
Light: Protect from light, as the compound is noted to be light-sensitive.[3][4] An amber glass bottle is recommended.
-
Location: Store in a dry, cool, and well-ventilated place designated as a flammables area, away from heat, sparks, and open flames.[5][7][8]
Q2: I've stored the reagent for a few months and now observe a slight haziness or a viscous residue. What is happening?
A: This is a classic sign of degradation, likely due to oligomerization or polymerization.[10] The allylic nature of the molecule makes it susceptible to cationic polymerization, which can be initiated by trace acidic impurities or even contact with certain surfaces. Trace moisture ingress can also lead to hydrolysis, forming corresponding alcohols which may appear as a separate phase or impurity.
Q3: Can I add a stabilizer to my stock of 2-(chloromethyl)-1-butene for long-term storage?
A: While not standard practice for commercial suppliers unless specified, adding a polymerization inhibitor can be considered for in-lab, long-term storage. A small amount (e.g., 100-200 ppm) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can prevent radical-initiated polymerization.[10] However, be aware that this inhibitor will need to be removed before use in most synthetic applications, typically via distillation or an alkaline wash.[10]
Section 3: Troubleshooting Reactions - FAQs and Solutions
The reactivity of the allylic chloride system is the primary source of issues during chemical reactions.
Q1: My reaction is yielding significant amounts of 2-ethylallyl alcohol. What is the cause and how can I prevent it?
A: The formation of the corresponding alcohol is a clear indication of hydrolysis. 2-(Chloromethyl)-1-butene is an allylic chloride and is highly susceptible to SN1-type reactions because it can form a resonance-stabilized allylic carbocation.[11][12][13] Trace water in your solvent, on your glassware, or in other reagents can act as a nucleophile, attacking this carbocation to form the alcohol.
Causality: The SN1 Hydrolysis Pathway The C-Cl bond ionizes to form a carbocation intermediate. This cation is stabilized by resonance, delocalizing the positive charge across two carbon atoms. Water can then attack at either of these positions.
Caption: SN1 hydrolysis mechanism of 2-(chloromethyl)-1-butene.
Solutions:
-
Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere.
-
Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.
-
Scavengers: For extremely sensitive reactions, consider adding a non-nucleophilic scavenger for HCl or water, though this may complicate purification.
Q2: My reaction mixture turned into a thick, unworkable sludge, and I've lost my starting material. What happened?
A: This is a classic case of polymerization. The double bond in 2-(chloromethyl)-1-butene can undergo cationic polymerization. This process is often initiated by acids.[10] The HCl eliminated during side reactions, or the presence of Lewis acid catalysts, can protonate the double bond, creating a carbocation that initiates a chain reaction with other monomer units.
Solutions:
-
Avoid Protic & Lewis Acids: If your desired reaction does not require an acid catalyst, ensure your system is free from acidic impurities.
-
Control Temperature: Run reactions at the lowest effective temperature to minimize side reactions and polymerization, which are often accelerated by heat.
-
Use a Non-nucleophilic Base: If HCl is generated in your reaction, consider adding a hindered, non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the acid without interfering with the allylic chloride.
Q3: I am getting a mixture of isomeric products. Is the starting material isomerizing?
A: Yes, allylic rearrangement is a known phenomenon for this class of compounds.[12] Under thermal stress or acidic conditions, 2-(chloromethyl)-1-butene can isomerize to its more thermodynamically stable isomer, 1-chloro-2-ethyl-1-butene, or other butene isomers.[14][15] This occurs via the same resonance-stabilized carbocation discussed in the hydrolysis mechanism. The chloride ion can re-attack at the other electrophilic carbon, leading to an isomeric allylic chloride. This new isomer will then react, leading to a mixture of products.
Solutions:
-
Strict Temperature Control: Avoid excessive heating during the reaction or workup.
-
pH Neutrality: Maintain a neutral reaction medium whenever possible to suppress carbocation formation.
-
Reagent Purity Check: Before starting, verify the purity of your 2-(chloromethyl)-1-butene via NMR or GC to ensure you are not starting with a mixture of isomers.
Section 4: Troubleshooting Workflow and Protocols
This section provides a logical workflow for diagnosing issues and a standard protocol for handling the reagent in a sensitive reaction.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting common issues.
Protocol 1: General Procedure for Use in a Moisture-Sensitive Reaction
This protocol outlines the essential steps to minimize hydrolysis and other side reactions.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at 125°C for at least 4 hours and assembled hot. The system should be cooled under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or solvent freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Reagent Transfer: Draw the required amount of 2-(chloromethyl)-1-butene into a gas-tight syringe that has been purged with inert gas. Transfer it to the reaction vessel via a septum. Never pour the reagent in open air.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the entire reaction, including during reagent addition and sampling. A bubbler system is recommended.
-
Temperature Control: Pre-cool the reaction mixture to the desired temperature before adding the 2-(chloromethyl)-1-butene, especially for exothermic reactions. Add the reagent dropwise to maintain control.
-
Workup: Quench the reaction using anhydrous methods if possible. If an aqueous workup is required, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted starting material.
References
-
Why are allyl chlorides hydrolysed much more easily than vinyl halides?. (2017-06-29). Quora. [Link]
-
1-Butene, 2-(chloromethyl)-. NIST WebBook. [Link]
-
2-(Chloromethyl)-1-butene. PubChem. [Link]
-
2-Butene, 1-chloro-3-methyl-. NIST WebBook. [Link]
-
[Chemistry] Hydrolysis of -chloro-1-butene gives racemic 3 -buten-2-ol in addition to 2. (2025-05-01). HomeworkLib. [Link]
-
2-Butene, 1-chloro-2-methyl-. NIST WebBook. [Link]
- US4132745A - Process for isomerizing 1-butene to 2-butene.
- WO2002100908A1 - Process for the polymerization of 1-butene.
-
Reactions of the allylic substrate at a glance. (2025-08-07). ResearchGate. [Link]
-
Why is allyl chloride more reactive towards substitution than alkyl chloride?. Chemistry Stack Exchange. [Link]
- US4435609A - Isomerization of butene-1 to butene-2 in isobutylene.
-
Effect of Allylic Groups on SN2 Reactivity. (2014-06-30). The Journal of Organic Chemistry. [Link]
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- 3. 23010-02-8 CAS MSDS (1-BUTENE,2-(CHLOROMETHYL)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-BUTENE,2-(CHLOROMETHYL)- CAS#: 23010-02-8 [m.chemicalbook.com]
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Technical Support Center: Managing the Exothermic Nature of "1-Butene, 2-(chloromethyl)-" Polymerization
Guide for: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for the polymerization of 1-Butene, 2-(chloromethyl)-. This monomer is a highly reactive compound due to the presence of both a terminal alkene and an allylic chloride functional group. Its structure makes it particularly susceptible to rapid, highly exothermic polymerization, primarily through a cationic mechanism. The resonance-stabilized allylic carbocation that forms during initiation is a key factor in its high reactivity.[1]
The significant heat release during polymerization poses a substantial risk of thermal runaway, a dangerous condition where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[2] This guide provides essential information, troubleshooting protocols, and frequently asked questions (FAQs) to help you manage the reaction safely and effectively, ensuring both high-quality results and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What makes the polymerization of "1-Butene, 2-(chloromethyl)-" so exothermic?
A1: The high exothermicity stems from two primary factors:
-
Thermodynamics of Polymerization: The conversion of a carbon-carbon π-bond in the monomer to two new carbon-carbon σ-bonds in the polymer chain is thermodynamically favorable and releases significant energy, typically around -20 kcal/mol for alkene polymerizations.[3]
-
High Reactivity (Kinetics): The monomer's structure is ideal for cationic polymerization. Initiation (e.g., by a protic or Lewis acid) generates a secondary carbocation. This carbocation is also allylic, meaning it is adjacent to the double bond, which stabilizes the positive charge through resonance. This stabilization lowers the activation energy for propagation, leading to a very fast, and therefore highly exothermic, reaction.[1]
Q2: What is thermal runaway and why is it the primary hazard?
A2: Thermal runaway is a positive feedback loop where the heat generated by the exothermic polymerization exceeds the rate of heat removal from the reactor.[2] This causes the reaction temperature to rise, which in turn exponentially increases the reaction rate (as described by the Arrhenius equation), generating even more heat. This can lead to a violent boiling of the solvent and monomer, a rapid pressure increase, and potentially a reactor rupture or explosion.[2]
Q3: What polymerization method is recommended for this monomer?
A3: Solution polymerization is strongly recommended over bulk polymerization. Using an appropriate, inert solvent helps to manage the exotherm in three ways:
-
Heat Sink: The solvent mass absorbs a significant portion of the heat generated, buffering the temperature increase.
-
Concentration Control: Diluting the monomer slows the reaction rate by reducing the frequency of collisions between the active polymer chain and monomer units.
-
Viscosity Management: It prevents the reaction medium from becoming too viscous, which would otherwise impede efficient heat transfer to the reactor walls.
Q4: How do I choose an appropriate initiator?
A4: Cationic polymerization is the most likely pathway.[1][4] Initiators can be either protic acids (like HClO₄, though hazardous) or, more commonly, a combination of a Lewis acid co-initiator (e.g., BF₃, AlCl₃, SnCl₄) with a protic initiator like trace amounts of water or an alkyl halide.[5] The choice of initiator and its concentration is critical for controlling the polymerization rate. Always start with very low initiator concentrations.
Q5: Are there any specific storage and handling precautions for this monomer?
A5: Yes. As a reactive allylic chloride, it should be stored in a cool, dark place, away from heat, light, and sources of ignition.[6] It should also be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture, which can act as an initiator for cationic polymerization, and oxygen, which can form peroxides. The monomer may be shipped with an inhibitor that must be removed before use. Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of "1-Butene, 2-(chloromethyl)-".
| Symptom / Problem | Probable Cause(s) | Recommended Solutions & Preventive Measures |
| Reaction Temperature Spikes Uncontrollably (Thermal Runaway) | 1. Initiator concentration is too high.2. Monomer concentration is too high (e.g., bulk polymerization).3. Inadequate cooling/heat removal.4. Reaction initiated at too high a temperature. | 1. IMMEDIATE ACTION: Execute emergency quench protocol (see Experimental Protocols).2. Prevention: - Reduce initiator concentration significantly. - Use solution polymerization in a suitable solvent (e.g., dichloromethane, hexane) to dissipate heat. - Ensure efficient stirring and use a cooling bath (e.g., ice-water or cryocooler) capable of handling the expected heat load. - Initiate the reaction at a very low temperature (e.g., -78 °C to 0 °C). |
| Polymerization is Too Fast / Instantaneous | 1. The monomer is exceptionally reactive.2. High concentration of initiator or presence of impurities (e.g., water) acting as initiators.[5] | 1. Lower the reaction temperature drastically before adding the initiator.2. Use a semi-batch process: add the monomer slowly to a solution of the initiator and solvent to control the reaction rate.3. Ensure all glassware is dry and solvents are anhydrous to prevent uncontrolled initiation by water. |
| Low Polymer Yield or No Polymer Formed | 1. Initiator concentration is too low or inactive.2. Presence of impurities that terminate the polymerization (e.g., nucleophiles like alcohols, amines).3. Reaction temperature is too low, resulting in a negligible initiation rate. | 1. Methodically increase the initiator concentration in small increments.2. Purify the monomer and solvent to remove terminating impurities. Ensure the monomer is free of any storage inhibitors.3. Slowly and carefully increase the reaction temperature, while closely monitoring for any exotherm. |
| Polymer Has Low Molecular Weight | 1. High rate of chain transfer reactions.2. High initiator-to-monomer ratio.3. Reaction temperature is too high, favoring chain transfer and termination over propagation. | 1. Lower the reaction temperature; cationic polymerizations are often run at low temperatures (-78 °C to 0 °C) to suppress chain transfer.[5]2. Decrease the initiator concentration.3. Choose a solvent and counter-ion system less prone to chain transfer. |
| Inconsistent Results Between Batches | 1. Variable amounts of water or other impurities in the monomer or solvent.2. Inconsistent initiator preparation or addition.3. Poor temperature control and reproducibility. | 1. Standardize purification procedures for the monomer and solvent. Use freshly purified materials for each reaction.2. Prepare initiator solutions carefully and use precise addition techniques (e.g., syringe pump).3. Implement a robust and consistent cooling and temperature monitoring system. |
Data & Visualization
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₅H₉Cl | [9] |
| Molecular Weight | 104.58 g/mol | [9] |
| CAS Number | 23010-02-8 | [10] |
| Appearance | Colorless Oil | [11] |
| Boiling Point (Calculated) | 347.79 K (74.64 °C) | [10] |
| Sensitivity | Light sensitive | [6][11] |
Visualizing the Reaction Mechanism & Hazards
Cationic Polymerization Mechanism
The diagram below illustrates the key steps in the cationic polymerization of 1-Butene, 2-(chloromethyl)-, highlighting the resonance-stabilized allylic carbocation that drives the reaction's high speed and exothermicity.
Caption: Cationic polymerization workflow for 1-Butene, 2-(chloromethyl)-.
Thermal Runaway Logic
This diagram shows the dangerous feedback loop that defines a thermal runaway reaction. Effective management requires breaking this cycle.
Caption: The vicious cycle of thermal runaway in exothermic polymerization.
Experimental Protocols
Disclaimer: These protocols are intended as a starting point for experienced researchers. All experiments involving this monomer must be preceded by a thorough risk assessment. Always work in a well-ventilated fume hood and have appropriate personal protective equipment (PPE) and emergency quenching materials readily available.
Protocol 1: Controlled Solution Polymerization (Small Scale)
This protocol aims to produce a small sample of polymer while maintaining strict temperature control.
Materials & Equipment:
-
1-Butene, 2-(chloromethyl)- (inhibitor removed)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Initiator solution (e.g., 0.1 M SnCl₄ in CH₂Cl₂)
-
Dry, nitrogen-flushed, three-neck round-bottom flask with magnetic stirrer
-
Low-temperature thermometer or thermocouple
-
Syringes and needles
-
Cooling bath (e.g., dry ice/acetone, -78 °C)
-
Quenching solution (e.g., chilled methanol)
Procedure:
-
Apparatus Setup: Assemble the reaction flask under a positive pressure of dry nitrogen. Equip it with a magnetic stir bar, a thermometer, and a septum for additions.
-
Cooling: Immerse the flask in the -78 °C cooling bath and allow it to equilibrate.
-
Solvent & Monomer Addition: Add 50 mL of anhydrous CH₂Cl₂ to the flask via cannula or syringe. Once the solvent has cooled, add 2.0 g of purified 1-Butene, 2-(chloromethyl)-. Stir for 10 minutes to ensure thermal equilibrium.
-
Initiation: Using a syringe, slowly add the initiator solution (e.g., 0.2 mL of 0.1 M SnCl₄) dropwise to the stirred reaction mixture.
-
Monitoring: Observe the internal temperature closely. A slight, controlled increase indicates successful initiation. If the temperature rises rapidly, proceed immediately to the Emergency Quench Protocol.
-
Reaction: Allow the reaction to proceed at low temperature for a set time (e.g., 1-2 hours), monitoring the temperature continuously.
-
Termination (Quenching): Slowly add 10 mL of chilled methanol to the reaction mixture to terminate the polymerization by reacting with the cationic chain ends.
-
Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of a non-solvent (e.g., 500 mL of vigorously stirred methanol).
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Emergency Quench Procedure
This procedure must be initiated immediately if thermal control is lost.
-
Stop Additions: Immediately cease the addition of any monomer or initiator.
-
Maximize Cooling: If possible, add more dry ice or a colder coolant to the external cooling bath.
-
Inject Quenching Agent: While maintaining vigorous stirring, rapidly but safely inject a large excess of a pre-chilled quenching agent (e.g., methanol, isopropanol) directly into the reaction mixture via a wide-bore cannula or syringe.
-
Evacuate: If the reaction does not immediately subside, evacuate the area, close the fume hood sash, and alert safety personnel.
References
- Simple Control Scheme for Batch Time Minimization of Exothermic Semibatch Polymerizations. Industrial & Engineering Chemistry Research - ACS Publications.
-
Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. Available from: [Link]
-
2-(Chloromethyl)-1-butene. PubChem. Available from: [Link]
-
Chemical Properties of 1-Butene, 2-(chloromethyl)- (CAS 23010-02-8). Cheméo. Available from: [Link]
-
1-Butene, 2-chloro-. PubChem. Available from: [Link]
-
Cationic Polymerization. Chemistry LibreTexts. Available from: [Link]
-
Polymerization Reactions. Purdue University. Available from: [Link]
-
New Polymer Prevents EV Thermal Runaway. Battery Technology. Available from: [Link]
-
Cationic Polymerization. MIT OpenCourseWare. Available from: [Link]
-
Cationic polymerization problem. YouTube. Available from: [Link]
-
Heat of Polymerization. ResearchGate. Available from: [Link]
-
Cationic Polymerization: Videos & Practice Problems. Pearson. Available from: [Link]
-
Heats of polymerization. A summary of published values and their relation to structure. National Bureau of Standards. Available from: [Link]
-
SAFETY DATA SHEET - 1-Butene. Airgas. Available from: [Link]
-
Kinetics and Thermodynamics of Radical Polymerization. Royal Society of Chemistry. Available from: [Link]
-
Functional polymer materials for use in the prevention of thermal runaway in lithium-ion batteries. ResearchGate. Available from: [Link]
-
Free Radical Polymerization of Allylamine in Different Acidic Media. ResearchGate. Available from: [Link]
-
Thermodynamics of Polymerization. Chemistry LibreTexts. Available from: [Link]
-
Prevention of lithium-ion battery thermal runaway using polymer-substrate current collectors. Cell Reports Physical Science. Available from: [Link]
-
Prevention of Lithium-Ion Battery Thermal Runaway Using Polymer-Substrate Current Collectors. National Renewable Energy Laboratory. Available from: [Link]
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- 2. batterytechonline.com [batterytechonline.com]
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- 4. Polymerization Reactions [chemed.chem.purdue.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. 1-BUTENE,2-(CHLOROMETHYL)- CAS#: 23010-02-8 [m.chemicalbook.com]
- 7. airgas.com [airgas.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2-(Chloromethyl)-1-butene | C5H9Cl | CID 89960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Butene, 2-(chloromethyl)- (CAS 23010-02-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 23010-02-8 CAS MSDS (1-BUTENE,2-(CHLOROMETHYL)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 1-Butene, 2-(chloromethyl)- and its Bromo-Derivative
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Halogenated alkenes, such as derivatives of "1-Butene, 2-(chloromethyl)-", represent a class of versatile synthetic intermediates. Their reactivity and potential biological activity necessitate precise structural elucidation to ensure the integrity of subsequent research and development phases. This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of "1-Butene, 2-(chloromethyl)-" and its analogous derivative, "1-Butene, 2-(bromomethyl)-". By understanding the nuances of their spectral data, researchers can confidently identify and differentiate these critical chemical entities.
The Imperative of Multi-faceted Spectroscopic Analysis
No single spectroscopic technique provides a complete structural picture. A synergistic approach, leveraging the complementary information from NMR, IR, and MS, is essential for a self-validating and trustworthy structural assignment. This guide will dissect the expected spectral data for our two compounds of interest, highlighting the subtle yet significant differences arising from the substitution of a chlorine atom with a bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of volatile halogenated alkenes is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.[2]
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (typically 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Comparative ¹H NMR Data (Predicted)
The ¹H NMR spectra of "1-Butene, 2-(chloromethyl)-" and its bromo-derivative are expected to be very similar in terms of splitting patterns, but will differ slightly in their chemical shifts due to the different electronegativities of chlorine and bromine.
| Proton Environment | Predicted δ (ppm) for 1-Butene, 2-(chloromethyl)- | Predicted Multiplicity | Predicted δ (ppm) for 1-Butene, 2-(bromomethyl)- | Predicted Multiplicity | Justification for Chemical Shift Difference |
| H-1 (vinylic) | ~5.1 - 5.3 | Singlet | ~5.1 - 5.3 | Singlet | Minimal effect from the halogen as it is four bonds away. |
| H-1' (vinylic) | ~5.0 - 5.2 | Singlet | ~5.0 - 5.2 | Singlet | Minimal effect from the halogen. |
| H-3 (allylic) | ~2.1 - 2.3 | Quartet (q) | ~2.1 - 2.3 | Quartet (q) | Negligible influence from the halogen. |
| H-4 (alkyl) | ~1.0 - 1.2 | Triplet (t) | ~1.0 - 1.2 | Triplet (t) | Negligible influence from the halogen. |
| -CH₂-X | ~4.0 - 4.2 | Singlet (s) | ~3.8 - 4.0 | Singlet (s) | The more electronegative chlorine atom deshields the adjacent protons to a greater extent, resulting in a downfield shift compared to the bromine analogue. |
Comparative ¹³C NMR Data (Predicted)
Similar to the ¹H NMR, the ¹³C NMR spectra will primarily differ in the chemical shift of the carbon directly attached to the halogen.
| Carbon Environment | Predicted δ (ppm) for 1-Butene, 2-(chloromethyl)- | Predicted δ (ppm) for 1-Butene, 2-(bromomethyl)- | Justification for Chemical Shift Difference |
| C1 (=CH₂) | ~115 - 120 | ~115 - 120 | Minimal influence from the halogen. |
| C2 (=C<) | ~140 - 145 | ~140 - 145 | Minimal influence from the halogen. |
| C3 (-CH₂-) | ~25 - 30 | ~25 - 30 | Negligible effect from the halogen. |
| C4 (-CH₃) | ~12 - 15 | ~12 - 15 | Negligible effect from the halogen. |
| -CH₂-X | ~45 - 50 | ~30 - 35 | The carbon attached to the more electronegative chlorine is significantly more deshielded and appears at a higher chemical shift (downfield) compared to the carbon attached to bromine. This is a key distinguishing feature. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For volatile liquids like our compounds of interest, the spectrum can be obtained from a neat thin film of the liquid between two salt (NaCl or KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Comparative IR Data
The IR spectra of both compounds will be dominated by absorptions characteristic of an alkene and an alkyl halide.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 1-Butene, 2-(chloromethyl)- | Expected Wavenumber (cm⁻¹) for 1-Butene, 2-(bromomethyl)- | Comments |
| =C-H stretch | ~3080 | ~3080 | Characteristic of vinylic C-H bonds. |
| C-H stretch (alkyl) | ~2960-2850 | ~2960-2850 | From the ethyl and chloromethyl/bromomethyl groups. |
| C=C stretch | ~1650 | ~1650 | Typical for a substituted alkene. |
| CH₂ bend | ~1460 | ~1460 | Scissoring vibration of the methylene groups. |
| C-Cl stretch | ~750-650 | - | This strong absorption is a key indicator for the chloro-derivative. The exact position can be influenced by the molecular environment. |
| C-Br stretch | - | ~650-550 | This strong absorption, found at a lower wavenumber than the C-Cl stretch due to the heavier mass of bromine, is the primary distinguishing feature for the bromo-derivative. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion.
Diagram of the Mass Spectrometry Logical Flow:
Caption: Logical flow of an EI-MS experiment.
Comparative Mass Spectrometry Data
The most significant difference in the mass spectra of the two compounds will be their molecular ion peaks and the isotopic patterns associated with the halogens.
| Key Spectral Feature | 1-Butene, 2-(chloromethyl)- | 1-Butene, 2-(bromomethyl)- | Significance |
| Molecular Formula | C₅H₉Cl[3] | C₅H₉Br[4] | Different molecular formulas lead to different molecular weights. |
| Molecular Weight | 104.58 g/mol [3] | 149.03 g/mol [4] | The molecular ion peaks will appear at different m/z values. |
| Molecular Ion (M⁺) | m/z 104 and 106 | m/z 148 and 150 | The presence of two peaks for the molecular ion is characteristic of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). The intensity ratio of these isotopic peaks is a definitive identifier. |
| Loss of Halogen Radical | [M-Cl]⁺ at m/z 69 | [M-Br]⁺ at m/z 69 | This common fragmentation pathway leads to the same stable allylic carbocation, [C₅H₉]⁺, for both compounds. This will be a prominent peak in both spectra. |
| Base Peak | Likely m/z 69 | Likely m/z 69 | The stability of the resulting carbocation after the loss of the halogen often makes this the most abundant ion (the base peak). |
| Other Fragments | m/z 41 ([C₃H₅]⁺), m/z 55 ([C₄H₇]⁺) | m/z 41 ([C₃H₅]⁺), m/z 55 ([C₄H₇]⁺) | Further fragmentation of the C₅H₉⁺ ion will lead to common smaller fragments. |
Conclusion: A Unified Approach to Structural Verification
The structural elucidation of "1-Butene, 2-(chloromethyl)-" and its derivatives is a critical step in their utilization in research and development. This guide has demonstrated that a comprehensive analysis utilizing ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating methodology for their unambiguous identification and differentiation.
The key distinguishing features are:
-
NMR: The chemical shift of the -CH₂-X protons and the directly attached carbon.
-
IR: The position of the C-X stretching vibration.
-
MS: The m/z of the molecular ion and the characteristic isotopic pattern of the halogen.
By carefully applying the experimental protocols and interpretative principles outlined herein, researchers can ensure the structural integrity of their compounds, paving the way for reliable and reproducible scientific outcomes.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 14, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylbut-1-ene fragmentation pattern of m/z m/e ions for analysis and identification of the molecule. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). 1-Butene, 2-(chloromethyl)-. Retrieved January 14, 2026, from [Link]
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Organic Letters. (2010). Catalytic SN2'-Selective Substitution of Allylic Chlorides With Arylboronic Esters. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Reaction Kinetics of 1-Butene, 2-(chloromethyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity Profile of a Disubstituted Allylic Chloride
1-Butene, 2-(chloromethyl)- (also known as 2-ethylallyl chloride) presents a fascinating case study in chemical reactivity. Its structure, featuring a primary allylic chloride adjacent to a disubstituted alkene, bestows upon it a unique kinetic profile. The presence of both a reactive C-Cl bond and a C=C double bond opens up multiple reaction pathways, primarily nucleophilic substitution (SN1, SN2, SN2') and elimination (E1, E2). Understanding the kinetics of these competing reactions is paramount for harnessing its synthetic potential.
This guide will dissect the electronic and steric factors that dictate the favored reaction pathway and provide a comparative analysis against other common allylic chlorides and alternative allylation reagents.
Mechanistic Crossroads: Substitution vs. Elimination Kinetics
The primary utility of 1-Butene, 2-(chloromethyl)- lies in its ability to act as an electrophile in substitution and elimination reactions. The preferred pathway is a function of the nucleophile/base strength, solvent polarity, and steric hindrance.
Nucleophilic Substitution: A Tale of Two Pathways
As a primary allylic halide, 1-Butene, 2-(chloromethyl)- is well-disposed to undergo bimolecular nucleophilic substitution (SN2). The π-system of the adjacent double bond plays a crucial role in stabilizing the transition state through orbital overlap, leading to an enhanced reaction rate compared to its saturated analogue, 1-chloro-2-ethylbutane.[1]
However, the allylic nature of the substrate also introduces the possibility of an SN2' reaction, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product.
Figure 1: Competing SN2 and SN2' pathways for 1-Butene, 2-(chloromethyl)-.
Under conditions favoring an SN1 mechanism (polar protic solvent, weak nucleophile), the formation of a resonance-stabilized allylic carbocation would lead to a mixture of regioisomeric products.
Elimination Reactions: The Zaitsev vs. Hofmann Dichotomy
When a strong, sterically hindered base is employed, elimination reactions compete with substitution. For 1-Butene, 2-(chloromethyl)-, two primary β-hydrogens are available for abstraction, leading to the formation of 2-ethyl-1,3-butadiene.
Figure 2: E2 elimination of 1-Butene, 2-(chloromethyl)-.
In cases where multiple elimination products are possible, the regioselectivity is governed by Zaitsev's rule (favoring the more substituted, thermodynamically stable alkene) or Hofmann's rule (favoring the less substituted, kinetically favored alkene), depending on the steric bulk of the base and substrate.[6][7][8][9] For 1-Butene, 2-(chloromethyl)-, elimination leads to a conjugated diene, which is a thermodynamically favorable outcome. With unhindered bases, this product is expected to form readily.
Comparative Kinetic Analysis with Alternative Allylic Chlorides
To contextualize the reactivity of 1-Butene, 2-(chloromethyl)-, a comparison with other common allylic chlorides is instructive.
| Allylic Chloride | Structure | Key Kinetic Features | Primary Reaction Pathways |
| 1-Butene, 2-(chloromethyl)- | CH2=C(CH2CH3)CH2Cl | Primary allylic chloride; sterically accessible for SN2. The ethyl group may exert a minor steric effect. | SN2 with strong nucleophiles; E2 with strong, bulky bases. |
| Crotyl Chloride (1-Chloro-2-butene) | CH3CH=CHCH2Cl | Primary allylic chloride; exists as E/Z isomers. SN2 and SN2' reactions are common.[9][10][11][12] | SN2, SN2' |
| Prenyl Chloride (1-Chloro-3-methyl-2-butene) | (CH3)2C=CHCH2Cl | Primary allylic chloride with increased steric hindrance at the γ-carbon. | SN2, SN1 (due to the potential for forming a stable tertiary carbocation upon rearrangement). |
| 3-Chloro-1-butene | CH2=CHCHClCH3 | Secondary allylic chloride; more prone to SN1 reactions due to the formation of a more stable secondary carbocation. | SN1, SN2, E1, E2 |
Table 1: Comparative overview of the reactivity of C4 and C5 allylic chlorides.
The ethyl group in 1-Butene, 2-(chloromethyl)- introduces slightly more steric bulk around the reaction center compared to crotyl chloride, which may marginally decrease the rate of SN2 reactions. However, it is still expected to be significantly more reactive than a secondary allylic chloride like 3-chloro-1-butene in an SN2 context.
Performance Comparison with Alternative Allylation Reagents
While 1-Butene, 2-(chloromethyl)- is a competent reagent for introducing the 2-ethylallyl group, other classes of reagents offer distinct advantages in terms of reactivity, selectivity, and functional group tolerance.
| Reagent Class | General Structure | Advantages | Disadvantages | Typical Reaction Conditions |
| 1-Butene, 2-(chloromethyl)- | CH2=C(CH2CH3)CH2Cl | Readily available, cost-effective. | Can undergo competing elimination reactions; requires stoichiometric use. | Basic or nucleophilic conditions. |
| Allylboronates | CH2=C(CH2CH3)CH2B(OR)2 | High chemo- and stereoselectivity; tolerant of many functional groups.[2][7][13][14] | Often require multi-step synthesis; can be sensitive to air and moisture. | Lewis acid or base catalysis. |
| Allyl Grignard Reagents | CH2=C(CH2CH3)CH2MgBr | Highly reactive nucleophiles.[3][8][15] | Highly basic, not tolerant of acidic functional groups; can be difficult to handle. | Anhydrous ethereal solvents. |
| Allyltin Reagents | CH2=C(CH2CH3)CH2SnBu3 | Tunable reactivity; can be used in radical reactions. | Toxicity of tin byproducts. | Lewis acid catalysis or radical initiation. |
Table 2: Performance comparison of 1-Butene, 2-(chloromethyl)- with alternative allylation reagents.
Allylboronates and allylsilanes represent milder alternatives that often provide superior control over stereochemistry, a critical consideration in drug development.[7][13] Grignard reagents, while powerful, are limited by their high basicity.[8]
Experimental Protocols for Kinetic Analysis
For researchers wishing to generate precise kinetic data for the reactions of 1-Butene, 2-(chloromethyl)-, the following experimental designs can be employed.
Protocol 1: Determination of SN2 Rate Constant by UV-Vis Spectroscopy
This method is suitable for tracking the reaction of 1-Butene, 2-(chloromethyl)- with a nucleophile that results in a product with a distinct UV-Vis absorption profile.
Workflow for UV-Vis Kinetic Study
Figure 3: Workflow for a UV-Vis kinetic study of an SN2 reaction.
Detailed Steps:
-
Preparation of Stock Solutions: Prepare stock solutions of 1-Butene, 2-(chloromethyl)- and the chosen nucleophile (e.g., sodium azide) in a suitable polar aprotic solvent (e.g., acetonitrile).
-
Determination of Analytical Wavelength (λmax): Allow a reaction to go to completion and determine the wavelength of maximum absorbance for the product.
-
Kinetic Run: Under pseudo-first-order conditions (e.g., [Nucleophile] > 10 x [Substrate]), mix the reactant solutions in a cuvette within a temperature-controlled UV-Vis spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at λmax over time.
-
Data Analysis: Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting line will be -k'.
-
Calculation of Second-Order Rate Constant: Calculate the second-order rate constant (k) using the equation k = k' / [Nucleophile]0.
Protocol 2: Determination of Solvolysis Rate Constant by Conductometry
This method is effective for monitoring the progress of solvolysis reactions where ionic products are formed.
Workflow for Conductometric Solvolysis Study
Figure 4: Workflow for a conductometric study of a solvolysis reaction.
Detailed Steps:
-
Solution Preparation: Prepare a dilute solution of 1-Butene, 2-(chloromethyl)- in the desired polar protic solvent (e.g., 80% ethanol/20% water).
-
Experimental Setup: Place the solution in a conductivity cell maintained at a constant temperature.
-
Data Acquisition: Monitor the change in conductivity as the reaction proceeds and HCl is generated.
-
Data Analysis: The first-order rate constant (k) can be determined by fitting the conductivity data to the appropriate integrated rate law.
Conclusion and Future Outlook
1-Butene, 2-(chloromethyl)- is a valuable building block whose reactivity is dominated by SN2 and E2 pathways. While a comprehensive quantitative kinetic profile is yet to be fully elucidated in the literature, a predictive understanding of its behavior can be gleaned from the study of analogous allylic chlorides. Its performance is competitive for many applications, though for reactions demanding high stereocontrol, alternative reagents such as allylboronates may be preferred. The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate the specific kinetic data required for their unique applications, further unlocking the synthetic potential of this versatile reagent.
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Liu, J., & Chen, M. (n.d.). 1,3-Bifunctional Nucleophilic Allylation Reagents: Preparative Methods and Synthetic Applications. Thieme E-Books & E-Journals. (URL: [Link])
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Rate of solvolysis of allyl and alkyl halides. Chemistry Stack Exchange. (2020). (URL: [Link])
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Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. (2016). (URL: [Link])
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Allylation of aldehydes with various allylation agents. Results in Chemistry. (2024). (URL: [Link])
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Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. (URL: [Link])
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Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. ACS Publications. (URL: [Link])
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Allyl Ethers - Protecting Groups. Organic Chemistry Portal. (URL: [Link])
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Crotyl chloride - Wikipedia. (URL: [Link])
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3-Chloro-1-butene reacts with sodium ethoxide in ethanol to produce 3-ethoxy-1butene... - Filo. (2023). (URL: [Link])
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Experimental and Kinetic Modeling Study of 3-Methyl-2-butenol (Prenol) Oxidation. Energy & Fuels. (2021). (URL: [Link])
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7.1: Solvolysis of Tertiary and Secondary Haloalkanes - Chemistry LibreTexts. (2015). (URL: [Link])
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-Chloro-1-butene reacts with sodium ethoxide in ethanol to produce 3 - Filo. (2025). (URL: [Link])
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. (2022). (URL: [Link])
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Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview. PubMed Central. (2022). (URL: [Link])
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Crotyl chloride | C4H7Cl | CID 11589 - PubChem. (URL: [Link])
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Can anyone offer me a reasonable mechanism for the following reaction? - ResearchGate. (2015). (URL: [Link])
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NDRL/NIST Solution Kinetics Database - Search UW-Madison Libraries. (URL: [Link])
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Two Elimination Reaction Patterns - Master Organic Chemistry. (2012). (URL: [Link])
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Solved 3-chloro-1-butene reacts with sodium ethoxide in | Chegg.com. (2023). (URL: [Link])
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A Comparative Guide to the Characterization of Poly(2-(chloromethyl)-1-butene): A Novel Functional Polyolefin
This guide provides a comprehensive technical overview of the characterization of polymers derived from "1-Butene, 2-(chloromethyl)-", a functional monomer with significant potential for developing advanced materials. As researchers and drug development professionals, understanding the structure-property relationships of novel polymers is paramount. This document moves beyond a simple listing of data to explain the causality behind experimental choices, offering a framework for evaluating this unique polymer against relevant alternatives.
The introduction of a reactive chloromethyl group onto a flexible polybutene backbone creates a compelling material. It combines the desirable mechanical properties of a polyolefin with a chemical handle for subsequent functionalization, opening avenues for applications in drug conjugation, compatibilizers for polymer blends, and advanced adhesives and coatings.
Synthesis Pathway: Cationic Polymerization
The polymerization of 1-Butene, 2-(chloromethyl)- is best approached via cationic polymerization. The monomer's structure, specifically the disubstituted alkene, is predisposed to form a stable tertiary carbocation upon initiation by a protic or Lewis acid.[1] This stability is crucial for efficient chain propagation.
Causality of Mechanism Choice: The monomer, CH2=C(CH2Cl)(CH2CH3), reacts with an initiator (e.g., a Lewis acid like BF₃ with a protic co-initiator like H₂O) to protonate the double bond. This preferentially forms a tertiary carbocation, CH₃-C⁺(CH₂Cl)(CH₂CH₃), due to the stabilizing effect of the two attached alkyl groups. This stable intermediate then readily attacks the nucleophilic double bond of another monomer molecule, propagating the polymer chain.[1][2] This mechanism is favored over radical polymerization, which can be less controlled, or Ziegler-Natta catalysis, which is often sensitive to polar functional groups.
Caption: Proposed cationic polymerization mechanism for 1-Butene, 2-(chloromethyl)-.
A Validating Workflow for Polymer Characterization
To comprehensively understand a novel polymer, a multi-faceted characterization approach is not just recommended; it is essential. Each technique provides a unique piece of the puzzle, and together they create a self-validating system that connects molecular architecture to bulk properties.
Caption: A logical workflow for the comprehensive characterization of a novel polymer.
Comparative Performance Analysis
The true value of a new polymer is understood through comparison. We evaluate the projected properties of poly(2-(chloromethyl)-1-butene) against two benchmarks: its non-functionalized analogue, isotactic poly(1-butene) (iPBu) , and a well-known polymer with the same functional group on a different backbone, poly(p-chloromethylstyrene) (PCMS) .
Rationale for Comparison:
-
vs. iPBu: This comparison isolates the impact of the pendant chloromethyl group on the flexible polyolefin backbone. We anticipate changes in crystallinity, thermal transitions, and surface properties.
-
vs. PCMS: This highlights the role of the polymer backbone. By comparing the flexible aliphatic chain of our target polymer to the rigid aromatic backbone of PCMS, we can deduce differences in thermal properties (like Tg) and mechanical flexibility.
| Property | Poly(2-(chloromethyl)-1-butene) (Projected) | Isotactic Poly(1-butene) (iPBu) | Poly(p-chloromethylstyrene) (PCMS) |
| Monomer | CH₂=C(CH₂Cl)(CH₂CH₃) | CH₂=CH(CH₂CH₃) | CH₂=CH(C₆H₄CH₂Cl) |
| Backbone | Aliphatic, flexible | Aliphatic, flexible | Aromatic, rigid |
| Functional Group | Pendant -CH₂Cl | None | Pendant -CH₂Cl on phenyl ring |
| Glass Transition (Tg) | ~ -5 to 15 °C | -25 °C[3] | 75-95 °C[4] |
| Melting Point (Tm) | Likely low or amorphous | 124-135 °C (Form I/II)[3] | Amorphous, no Tm |
| Thermal Stability (Tonset) | ~250-300 °C | >350 °C | ~300 °C[5][6] |
| Key Features | Reactive, flexible, low Tg | Semicrystalline, tough, creep resistant | Reactive, rigid, higher Tg |
| Potential Use | Functional additive, reactive adhesive, compatibilizer | Pressure piping, hot melt adhesives[3] | Resin for peptide synthesis, functional coatings |
Analysis of Comparative Data:
-
Glass Transition Temperature (Tg): The projected Tg of poly(2-(chloromethyl)-1-butene) is higher than that of iPBu. The bulky, polar chloromethyl group restricts chain rotation more than an ethyl group, thus requiring more thermal energy for the onset of segmental motion. However, its Tg remains significantly lower than that of PCMS, whose rigid phenyl rings in the backbone drastically reduce chain flexibility.[3][4]
-
Melting Point (Tm): Isotactic poly(1-butene) is known for its complex polymorphic behavior, crystallizing into several forms with distinct melting points.[7][8] The pendant chloromethyl group in our target polymer is expected to disrupt the chain regularity required for crystallization. Therefore, poly(2-(chloromethyl)-1-butene) is projected to be largely amorphous or have a very low degree of crystallinity and a suppressed Tm.
-
Thermal Stability: The introduction of the C-Cl bond is expected to lower the thermal stability compared to the highly stable polyolefin backbone of iPBu. The degradation may be initiated by the dehydrochlorination of the pendant group, a mechanism observed in other chlorinated polymers.[5][6] Its stability is likely to be comparable to that of PCMS.
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A Senior Application Scientist's Comparative Guide to the Efficacy of 2-(Chloromethyl)-1-butene in Target Molecule Synthesis
In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures with efficiency and precision. Among the myriad of available reagents, 2-(chloromethyl)-1-butene (CAS 23010-02-8) emerges as a uniquely versatile C5 synthon.[1][2][3] Its bifunctional nature, characterized by a terminal double bond and a reactive primary alkyl chloride, offers a powerful handle for a diverse range of synthetic transformations. This guide provides an in-depth analysis of its efficacy, objectively compared with its structural isomers, and supported by established experimental insights to inform its application in pharmaceutical and natural product synthesis.
I. The Synthetic Utility of 2-(Chloromethyl)-1-butene: A Dual-Reactivity Profile
The synthetic potential of 2-(chloromethyl)-1-butene stems from the orthogonal reactivity of its two key functional groups. The chloromethyl group is a classic electrophilic site, susceptible to nucleophilic substitution (SN2) reactions, making it an excellent alkylating agent.[4] Concurrently, the terminal alkene provides a locus for a vast array of transformations, including palladium-catalyzed cross-coupling and cyclization reactions, electrophilic additions, and polymerizations.[1][5]
This dual functionality allows for its use in tandem or sequential reactions to rapidly build molecular complexity. For instance, it is a valuable reagent for palladium(II)-catalyzed intramolecular tandem aminoalkylation, a powerful strategy for constructing nitrogen-containing heterocyclic scaffolds.[2] Documented applications include the synthesis of complex natural products such as (±)-Stemonamine and the chemotherapeutic agent (±)-Cephalotaxine, underscoring its utility in constructing intricate molecular frameworks.[2]
II. Comparative Analysis: Structural Isomers as Alternatives
The efficacy of a building block can only be truly appreciated when compared against its alternatives. The primary competitors to 2-(chloromethyl)-1-butene are its structural isomers, where the positions of the double bond and chlorine atom are altered. These subtle structural shifts lead to significant differences in reactivity, steric hindrance, and regioselectivity.
| Feature | 2-(Chloromethyl)-1-butene | 4-Chloro-2-methyl-1-butene | 1-Chloro-2-methyl-2-butene |
| CAS Number | 23010-02-8[2] | 10523-96-3[1] | 13417-43-1[6] |
| Structure | |||
| Alkene Type | Monosubstituted (terminal) | Disubstituted (terminal) | Trisubstituted (internal) |
| Alkyl Halide | Primary | Primary | Primary (Allylic) |
| Key Reactivity | Balanced SN2 and alkene reactivity. Ideal for Pd-catalyzed cyclizations where the terminal alkene is advantageous. | Similar primary chloride reactivity but increased steric hindrance at the alkene. | Highly reactive allylic chloride, prone to both SN2 and SN2' reactions. The internal, more substituted alkene is less reactive in some additions. |
| Synthetic Bias | Versatile for both alkylation and transformations of the terminal double bond. | Primarily used as an alkylating agent where alkene reactivity is secondary. | Primarily used as a potent allylic electrophile. |
Causality Behind Reactivity Differences:
-
Steric Hindrance: The branched methyl group in 4-chloro-2-methyl-1-butene near the double bond can sterically hinder the approach of bulky reagents compared to the less encumbered terminal alkene of 2-(chloromethyl)-1-butene.[1]
-
Alkene Stability: The internal, trisubstituted double bond of 1-chloro-2-methyl-2-butene is more thermodynamically stable than the terminal double bond of 2-(chloromethyl)-1-butene. This stability can make it less reactive towards certain electrophilic additions.
-
Allylic System: 1-Chloro-2-methyl-2-butene is an allylic chloride. This arrangement significantly enhances the reactivity of the C-Cl bond towards nucleophilic substitution due to the stabilization of the resulting carbocation intermediate (in SN1-like pathways) or the transition state (in SN2 pathways). This increased reactivity can be advantageous for rapid alkylations but may also lead to undesired side reactions or rearrangements (SN2').
III. Experimental Protocol: Palladium-Catalyzed Intramolecular Aminocyclization
This protocol describes a general procedure for the synthesis of a substituted pyrrolidine, a common motif in pharmaceuticals, using 2-(chloromethyl)-1-butene. This exemplifies a reaction that leverages both of the molecule's functional groups in a single, efficient transformation.
Objective: To synthesize an N-aryl-3-ethyl-3-methylpyrrolidine via a tandem aminoalkylation/cyclization reaction.
Materials:
-
2-(Chloromethyl)-1-butene (1.0 equiv)
-
Aniline (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.5 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with sodium tert-butoxide (2.5 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).
-
Causality: The apparatus must be free of water and oxygen, as palladium catalysts are sensitive to both, and the strong base NaOtBu is hygroscopic. PPh₃ is a ligand that stabilizes the Pd(0) active catalyst formed in situ and modulates its reactivity.
-
-
Reagent Addition: Anhydrous toluene is added to the flask, followed by aniline (1.1 equiv). The mixture is stirred for 10 minutes at room temperature to ensure homogeneity.
-
Initiation: 2-(Chloromethyl)-1-butene (1.0 equiv) is added dropwise to the stirred solution via syringe.
-
Causality: Dropwise addition helps to control any initial exotherm and ensures the initial N-alkylation step proceeds smoothly before the cyclization cascade.
-
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Causality: Heating provides the necessary activation energy for the oxidative addition of the C-Cl bond to the palladium center and subsequent migratory insertion and reductive elimination steps of the catalytic cycle.
-
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-aryl-3-ethyl-3-methylpyrrolidine.
-
Self-Validation: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the expected molecular formula and connectivity, confirming the success of the tandem reaction.
-
IV. Conclusion for the Senior Scientist
2-(Chloromethyl)-1-butene is a highly effective and strategic building block for the synthesis of complex organic molecules. Its value lies not just in the presence of two reactive functional groups, but in their specific arrangement: a primary chloride ideal for controlled alkylation and a terminal alkene perfectly poised for metal-catalyzed transformations. While its isomers, such as 1-chloro-2-methyl-2-butene, offer enhanced reactivity for allylic substitutions, this often comes at the cost of selectivity and can introduce unwanted rearrangement products. For synthetic campaigns requiring a reliable and versatile C5 unit for constructing heterocyclic and acyclic targets, particularly through tandem reaction sequences, 2-(chloromethyl)-1-butene presents a distinct advantage in predictability and reaction scope. The experimental protocols, when grounded in a sound mechanistic understanding, enable the robust translation of this reagent's potential into the efficient synthesis of valuable target molecules.
References
-
National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-1-butene. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Butene, 2-(chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butene, 1-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 6. 2-Butene, 1-chloro-2-methyl- [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Butene, 2-(chloromethyl)-
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-Butene, 2-(chloromethyl)-, a halogenated organic compound. Due to the limited specific data available for this exact molecule, the following procedures are synthesized from best practices for halogenated hydrocarbons and data from structurally similar compounds. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe laboratory environment.
Understanding the Hazard Profile
General hazards associated with halogenated organic compounds include:
-
Toxicity: Many chlorinated hydrocarbons are toxic if inhaled, ingested, or absorbed through the skin.
-
Environmental Persistence: Halogenated organics can be persistent in the environment and may be harmful to aquatic life.
-
Reactivity: The presence of the chloromethyl group suggests it may be a reactive alkylating agent.
Based on similar compounds like (E)-1-chlorobut-2-ene and 2-Methyl-1-butene, we can infer the following potential hazards:
| Hazard Classification | Potential Effect | Citation |
| Flammability | Highly flammable liquid and vapor. | [2][3] |
| Corrosivity | May cause severe skin burns and eye damage. | [2] |
| Irritation | May cause respiratory irritation. | [2] |
| Health Hazard | Suspected of causing cancer. | [4] |
Pre-Disposal and Handling Procedures
Proper handling is the first step in safe disposal. Always consult your institution's specific safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]
Storage and Segregation:
-
Store 1-Butene, 2-(chloromethyl)- in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4]
-
Crucially, segregate halogenated organic waste from non-halogenated organic waste.[5][6] This is due to the different disposal methods required; halogenated wastes are typically incinerated at high temperatures to ensure complete destruction and to scrub acidic gases produced during combustion.[5][7]
Step-by-Step Disposal Protocol
Disposal of 1-Butene, 2-(chloromethyl)- must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][8]
Step 1: Waste Collection
-
Designate a specific, compatible waste container for "Halogenated Organic Waste."[4] The container must be in good condition with a secure, threaded cap.
-
Clearly label the container with "Hazardous Waste," the full chemical name "1-Butene, 2-(chloromethyl)-," and the approximate quantity. Do not use abbreviations.[4]
-
If mixing with other compatible halogenated organic wastes, maintain a log of all components and their approximate percentages.[6]
Step 2: Incompatible Materials
-
Avoid mixing 1-Butene, 2-(chloromethyl)- with the following:
Step 3: Preparing for Pickup
-
Ensure the waste container is tightly sealed and the exterior is clean.
-
Complete a hazardous waste disposal tag as required by your institution's Environmental Health and Safety (EHS) office.
-
Store the sealed container in a designated satellite accumulation area until it is collected by trained personnel.
Emergency Procedures
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, call your institution's emergency number.
-
For small spills within a chemical fume hood:
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4]
-
Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
The Logic of Segregation and Incineration
The core principle behind the disposal of halogenated organic compounds is their unique chemical nature. When incinerated, the chlorine atoms can form hydrochloric acid (HCl) and other corrosive and toxic byproducts. Therefore, specialized incinerators equipped with "scrubbers" are required to neutralize these acidic gases before they are released into the atmosphere.[7] Mixing halogenated and non-halogenated waste streams unnecessarily complicates and increases the cost of disposal for the entire volume of waste.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Butene, 2-(chloromethyl)-.
Caption: Decision workflow for the safe disposal of 1-Butene, 2-(chloromethyl)-.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link]
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
-
Standard Operating Procedure for Use of Halogenated Solvents and Products Containing Halogenated Solvents. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Safety Data Sheet. NOVA Chemicals. [Link]
-
Safety Data Sheet: 1-Butene. Airgas. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. United States Environmental Protection Agency. [Link]
-
1-Butene Safety Data Sheet. Praxair. [Link]
-
Procedures for Disposal of Hazardous Waste. The University of Tennessee, Knoxville. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Chemical Waste Management Guide. Southern Illinois University. [Link]
-
Hazardous Waste Management Procedures. Keene State College. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
-
Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]
-
Hazardous Waste Listings. United States Environmental Protection Agency. [Link]
-
Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Pharmaguideline. [Link]
-
EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]
-
Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro. United States Environmental Protection Agency. [Link]
-
2-(Chloromethyl)-1-butene. PubChem, National Institutes of Health. [Link]
-
2-Butene, 1-chloro-2-methyl-. NIST WebBook. [Link]
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- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
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- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. echemi.com [echemi.com]
A Comprehensive Guide to the Safe Handling of 2-(Chloromethyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-(chloromethyl)-1-butene (CAS No. 23010-02-8).[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The following protocols are designed to be self-validating, grounded in authoritative safety data for analogous compounds.
Understanding the Hazard: A Proactive Approach to Safety
Key Hazards:
-
Flammability: The presence of a butene backbone suggests a high degree of flammability. Vapors can form explosive mixtures with air, and flash back to an ignition source.[4][5][6] All work must be conducted away from open flames, sparks, and other sources of ignition.[4][5]
-
Corrosivity: The chloromethyl group contributes to the corrosive nature of the compound, posing a significant risk of severe burns to the skin and eyes upon contact.[4]
-
Irritation: Inhalation of vapors can lead to respiratory irritation.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2-(chloromethyl)-1-butene. The following table summarizes the recommended PPE for various laboratory procedures.
| Activity | Required Personal Protective Equipment | Justification |
| Receiving and Unpacking | • Chemical-resistant gloves (Nitrile or Neoprene) • Safety glasses with side shields | Protects against incidental contact with potentially contaminated packaging. |
| Weighing and Aliquoting (in a certified chemical fume hood) | • Chemical-resistant gloves (Nitrile or Neoprene) • Flame-retardant lab coat or chemical-resistant apron • Chemical splash goggles and a full-face shield | Provides a high level of protection against splashes and vapors in a controlled environment. The face shield offers an additional layer of protection for the entire face. |
| Conducting Reactions (in a certified chemical fume hood) | • Chemical-resistant gloves (Nitrile or Neoprene) • Flame-retardant lab coat or chemical-resistant suit • Chemical splash goggles and a full-face shield • Consider a supplied-air respirator for large quantities or in case of ventilation failure | Offers maximum protection during active handling where the risk of splashes, spills, and vapor release is highest. |
| Spill Cleanup | • Chemical-resistant gloves (Nitrile or Neoprene) • Chemical-resistant suit • Chemical-resistant boots • Full-face respirator with appropriate cartridges for organic vapors and acid gases | Provides comprehensive protection during emergency situations where exposure levels may be high. |
Diagram: PPE Selection Workflow
Caption: Decision tree for selecting appropriate PPE.
Operational Plan: Step-by-Step Guidance for Safe Handling
3.1. Engineering Controls:
-
Chemical Fume Hood: All work with 2-(chloromethyl)-1-butene must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.[5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6][7]
3.2. Handling Procedures:
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
-
Grounding: Use explosion-proof equipment and ensure all containers are properly grounded to prevent static discharge.[4][7]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[6][7]
-
Heating: Avoid heating the material. If heating is necessary, use a well-controlled system with secondary containment and take extreme precautions against ignition.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5][7] Refrigeration is recommended.[6][7]
Emergency and Disposal Plan: Preparedness is Key
4.1. Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, use a non-combustible absorbent material like sand or earth to contain the spill.[5] Do not use combustible materials.
-
Cleanup: Wearing appropriate emergency PPE, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
4.2. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
4.3. Disposal Plan:
-
Waste Characterization: 2-(chloromethyl)-1-butene is considered hazardous waste.
-
Containerization: Collect all waste in a properly labeled, sealed, and compatible container.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][8] Do not dispose of it down the drain.[5] Contaminated packaging should be disposed of as unused product.[5]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2-(chloromethyl)-1-butene, ensuring a safe and productive research environment.
References
-
OECD. (n.d.). SIDS Initial Assessment Profile for Butenes. [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-1-butene. National Institutes of Health. [Link]
-
University of Hawaii. (n.d.). Personal Protective Equipment. [Link]
-
Occupational Safety and Health Administration. (n.d.). General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
-
PurityPlus Gases. (2015). Safety Data Sheet - 1-Butene. [Link]
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- 2. 23010-02-8 CAS MSDS (1-BUTENE,2-(CHLOROMETHYL)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-BUTENE,2-(CHLOROMETHYL)- | 23010-02-8 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
